Azido-PEG8-Amido-Val-Cit-PAB
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H69N9O15 |
|---|---|
Peso molecular |
916.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C40H69N9O15/c1-31(2)37(39(54)47-34(4-3-9-44-40(41)55)38(53)46-33-7-5-32(28-50)6-8-33)48-36(52)30-64-29-35(51)43-10-12-56-14-16-58-18-20-60-22-24-62-26-27-63-25-23-61-21-19-59-17-15-57-13-11-45-49-42/h5-8,31,34,37,50H,3-4,9-30H2,1-2H3,(H,43,51)(H,46,53)(H,47,54)(H,48,52)(H3,41,44,55)/t34-,37-/m0/s1 |
Clave InChI |
VGBKUGOYELRCOD-UNVMMQEESA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Azido-PEG8-Amido-Val-Cit-PAB: A Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG8-Amido-Val-Cit-PAB, a key heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core components, mechanism of action, relevant quantitative data, and detailed experimental protocols.
Core Components and Structure
This compound is a sophisticated molecule designed for controlled drug release in targeted cancer therapy. Its structure can be dissected into four key functional units:
-
Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." Specifically, it readily and selectively reacts with alkyne- or cyclooctyne-modified molecules, such as DBCO or BCN, to form a stable triazole linkage. This allows for the covalent attachment of the linker to a modified antibody or payload.
-
Polyethylene (B3416737) Glycol (PEG8) Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer. Its primary roles are to enhance the aqueous solubility of the ADC, reduce aggregation, and improve its pharmacokinetic properties by increasing its hydrodynamic volume.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the selectively cleavable element of the linker. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2][3][4] This enzymatic cleavage is the trigger for drug release.
-
p-Aminobenzyl (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a precise, multi-step process that ensures payload delivery specifically to target cells.
-
Systemic Circulation and Targeting: Once administered, the ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature drug release. The antibody component of the ADC directs it to the target cancer cells by binding to a specific cell-surface antigen.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the amide bond between the citrulline and the PAB group of the linker.[2][3][4]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a cascade of events. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination. This fragmentation of the PAB spacer releases the active cytotoxic payload in its unmodified form, along with carbon dioxide and an aromatic byproduct. The released payload can then exert its therapeutic effect, leading to cancer cell death.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and related Val-Cit-PAB linkers. It is important to note that some data is derived from studies on closely related analogues due to the limited availability of public data on this specific molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₉N₉O₁₅ | BroadPharm[3] |
| Molecular Weight | 916.04 g/mol | BroadPharm[3] |
| Purity | >95% (typical) | TargetMol Chemicals[2] |
| Storage Conditions | -20°C | BroadPharm[3] |
| Solubility | Water, DMSO, DMF | BroadPharm[1] |
Table 2: Plasma Stability of Val-Cit-PAB Linkers
| Linker Type | Plasma Source | Stability Metric | Result | Source |
| Val-Cit-PAB | Human | Half-life | Stable | ResearchGate[5] |
| Val-Cit-PAB | Cynomolgus Monkey | Half-life | Stable | ResearchGate[5] |
| Val-Cit-PAB | Mouse | Half-life | Unstable (cleaved by carboxylesterase Ces1c) | ResearchGate[5] |
Table 3: Cathepsin B Cleavage Kinetics of Val-Cit-PAB Model Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Source |
| Ac-Phe-Lys-PABC-PNP | 0.14 | 20 | 7,000 | (Hypothetical Data for Comparison) |
| Z-Val-Cit-PABC-PNP | 0.25 | 15 | 16,667 | (Hypothetical Data for Comparison) |
| Z-Phe-Cit-PABC-PNP | 0.08 | 25 | 3,200 | (Hypothetical Data for Comparison) |
Note: The kinetic data presented are illustrative and based on model substrates (PNP = p-nitrophenyl). Actual kinetic parameters for an ADC with this compound would need to be determined empirically.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental setups.
Antibody Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of an alkyne-modified antibody with this compound-payload.
Materials:
-
Alkyne-modified antibody (e.g., DBCO-functionalized) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-payload conjugate
-
DMSO (anhydrous)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the alkyne-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a known concentration (typically 1-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the linker-payload solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess, unreacted linker-payload using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the ADC solution by measuring the absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance wavelength) or by hydrophobic interaction chromatography (HIC).
-
In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic cleavage of the Val-Cit linker and the subsequent release of the payload.
Materials:
-
Purified ADC conjugated with this compound
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a C18 column and a UV or MS detector
Procedure:
-
Enzyme Activation:
-
Pre-incubate the Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure its activity.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the activated Cathepsin B to a final concentration of 10-100 nM.
-
-
Incubation and Time Points:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by RP-HPLC to separate the intact ADC, cleaved linker fragments, and the released payload.
-
Quantify the amount of released payload at each time point by integrating the corresponding peak area.
-
Plot the concentration of the released payload versus time to determine the cleavage kinetics.
-
Mandatory Visualizations
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for ADC synthesis and characterization.
Logical Relationship of Linker Components
Caption: Functional components of the ADC linker.
References
An In-depth Technical Guide to Azido-PEG8-Amido-Val-Cit-PAB: Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Azido-PEG8-Amido-Val-Cit-PAB linker, a critical component in the development of modern antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its role in the targeted delivery of cytotoxic payloads to cancer cells. This document will also detail experimental protocols for its use and characterization.
Core Structure and Properties
This compound is a sophisticated, cleavable ADC linker designed for stability in circulation and specific payload release within the target cell. Its structure is modular, with each component serving a distinct purpose.
Chemical Structure:
-
Azido (N₃) Group: Provides a bioorthogonal handle for conjugation to a payload or antibody modified with a corresponding reactive group, typically via "click chemistry."[1]
-
PEG8 Spacer: A polyethylene (B3416737) glycol chain with eight repeating units enhances aqueous solubility and can influence the pharmacokinetic properties of the resulting ADC.[1]
-
Amido Group: A stable amide bond connecting the PEG spacer to the peptide linker.
-
Val-Cit Dipeptide: A valine-citrulline dipeptide that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1]
-
PAB (p-aminobenzyl alcohol) Group: A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached payload in its active form.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₉N₉O₁₅ | [2] |
| Molecular Weight | 916.04 g/mol | [2] |
| Purity | >96% | [2] |
| Solubility | Soluble in Water, DMSO, and DMF | |
| Storage Conditions | -20°C |
Mechanism of Action in Antibody-Drug Conjugates
The functionality of this compound as an ADC linker is predicated on a sequence of events that ensure targeted drug delivery and release.
Signaling Pathway for ADC Internalization and Payload Release:
Caption: Cellular uptake and payload release pathway for an ADC utilizing a cleavable linker.
The process begins with the ADC circulating in the bloodstream, where the linker is designed to be stable. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an early endosome. The endosome matures into a late endosome and eventually fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of proteases, particularly Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[3] This cleavage initiates a self-immolation cascade of the PAB spacer, resulting in the release of the active cytotoxic payload into the cytoplasm. The released payload can then interact with its intracellular target, such as DNA or tubulin, to induce apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound linker.
Antibody Conjugation via Click Chemistry
This protocol describes the conjugation of the this compound linker to an antibody that has been modified to contain a dibenzocyclooctyne (DBCO) group.
Experimental Workflow for Antibody Conjugation:
Caption: Experimental workflow for the preparation of an ADC using click chemistry.
Materials:
-
DBCO-modified antibody (prepared by reacting the antibody with a DBCO-NHS ester)
-
This compound-Payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if linker-payload is not readily soluble in PBS)
-
Reaction tubes
-
Incubator/shaker
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Prepare the DBCO-modified antibody: React the antibody with a 10-20 fold molar excess of DBCO-NHS ester in PBS at room temperature for 1 hour. Remove excess DBCO-NHS ester by dialysis or using a desalting column.
-
Prepare the Azido-Linker-Payload solution: Dissolve the this compound-Payload conjugate in a minimal amount of DMSO and then dilute with PBS to the desired concentration.
-
Perform the click chemistry reaction: Mix the DBCO-modified antibody with a 2-4 fold molar excess of the Azido-Linker-Payload solution.[4]
-
Incubate the reaction: Gently mix the reaction and incubate at 4°C overnight.[4]
-
Purify the ADC: Remove unreacted linker-payload and other impurities by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the ADC: Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate (see Section 3.3).
In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the selective cleavage of the Val-Cit linker by Cathepsin B.
Materials:
-
ADC constructed with this compound linker
-
Recombinant human Cathepsin B
-
Assay buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation buffer: Assay buffer containing 2 mM DTT (prepare fresh)
-
Reaction quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a suitable column for separating the ADC, cleaved payload, and other components
Procedure:
-
Activate Cathepsin B: Pre-incubate the recombinant Cathepsin B in the activation buffer for 15 minutes at 37°C.
-
Set up the reaction: In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of approximately 10 µM.
-
Initiate the cleavage: Add the activated Cathepsin B to the ADC solution to a final concentration of around 50 nM.
-
Incubate: Incubate the reaction mixture at 37°C.
-
Collect time points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze by HPLC: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the amount of released payload over time.
Quantitative Data on Dipeptide Linker Cleavage:
The cleavage efficiency of different dipeptide linkers by Cathepsin B can be compared. Table 2 provides a relative comparison.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Reference |
| Val-Cit | Baseline | [5] |
| Val-Ala | ~50% of Val-Cit rate | [5] |
| Phe-Lys | ~30-fold faster than Val-Cit | [5] |
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and it can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column. The relative peak areas of the different species can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Native MS can be used to determine the molecular weight of the intact ADC species. The mass difference between the unconjugated antibody and the different ADC species corresponds to the mass of the conjugated linker-payload, allowing for the precise determination of the DAR. A combination of liquid chromatography and mass spectrometry (LC-MS) is often employed for this analysis.[6][7]
Stability and Reactivity
Plasma Stability:
The Val-Cit linker is known for its high stability in plasma, which is crucial to prevent premature release of the cytotoxic payload and minimize off-target toxicity.[5] Studies on similar Val-Cit-containing ADCs have shown linker half-lives of approximately 144 hours (6 days) in mice and 230 hours (9.6 days) in cynomolgus monkeys, suggesting high stability in humans.[8]
Reactivity:
The primary reactive group on the this compound linker is the terminal azide. This group undergoes highly specific and efficient copper-free "click chemistry" reactions with strained alkynes like DBCO.[4] This bioorthogonal reaction is ideal for bioconjugation as it proceeds under mild, aqueous conditions and does not interfere with biological functional groups.
Conclusion
The this compound linker is a well-designed and versatile tool for the construction of antibody-drug conjugates. Its key features, including a bioorthogonal handle for conjugation, a hydrophilic spacer, and a protease-cleavable dipeptide, contribute to the development of ADCs with favorable pharmacokinetic properties and a targeted mechanism of action. The experimental protocols provided in this guide offer a starting point for researchers to utilize and characterize this important ADC linker in their drug development efforts.
References
- 1. This compound, ADC linker, 2356229-77-9 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
The Architect of Targeted Drug Delivery: Unraveling the Cathepsin B-Mediated Cleavage of the Val-Cit-PAB Linker
A Technical Guide for Researchers and Drug Development Professionals
The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its remarkable ability to remain stable in systemic circulation while undergoing efficient cleavage within the lysosomal compartment of target cancer cells has positioned it as a linker of choice for numerous clinically approved and investigational ADCs. This in-depth technical guide elucidates the intricate mechanism of Val-Cit-PAB linker cleavage by the lysosomal cysteine protease, Cathepsin B, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical process.
The Journey to the Lysosome: ADC Internalization and Trafficking
The journey of a Val-Cit-PAB-linked ADC begins with the specific recognition and binding of its monoclonal antibody component to a target antigen on the surface of a cancer cell.[1][2] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[3][4][5] The ADC is then trafficked through the endo-lysosomal pathway, a series of intracellular vesicles with progressively decreasing pH.[3][4] Ultimately, the ADC reaches the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.5) and a high concentration of degradative enzymes, including Cathepsin B.[1]
The Enzymatic Heart of the Mechanism: Cathepsin B and the Val-Cit Dipeptide
Cathepsin B is a cysteine protease that exhibits heightened activity in the acidic milieu of the lysosome.[1] Its active site contains a catalytic dyad of cysteine and histidine residues. A key structural feature of Cathepsin B is an "occluding loop" that allows it to function as both an endopeptidase and an exopeptidase.[1] The Val-Cit dipeptide sequence within the linker is an optimized substrate for Cathepsin B.[1][]
The cleavage mechanism proceeds as follows:
-
Substrate Recognition and Binding: The Val-Cit dipeptide of the linker fits into the active site of Cathepsin B. The hydrophobic valine residue occupies the S2 subsite, while the citrulline residue binds to the S1 subsite.[1]
-
Nucleophilic Attack: The deprotonated thiol group of the active site cysteine (Cys29) acts as a nucleophile, attacking the carbonyl carbon of the amide bond between citrulline and the PAB spacer.
-
Amide Bond Hydrolysis: This nucleophilic attack, facilitated by the histidine residue of the catalytic dyad, leads to the hydrolysis of the amide bond. This is the primary cleavage event that initiates the drug release cascade.[7]
While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal cysteine proteases, such as Cathepsins L, S, and F, can also contribute to this process, providing a degree of redundancy.[1][8][9]
The Self-Immolative Spacer: Traceless Release of the Cytotoxic Payload
The cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) group by Cathepsin B is the trigger for the subsequent release of the active drug. The resulting p-aminobenzyl alcohol intermediate is unstable.[1] It undergoes a rapid, spontaneous 1,6-elimination reaction.[1][9] This "self-immolative" cascade effectively dismantles the spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and an aromatic remnant.[1] This traceless release mechanism is crucial as it ensures that the active drug is delivered to its intracellular target without any residual linker fragments that could impede its efficacy or alter its pharmacological properties.[1]
Quantitative Analysis of Linker Cleavage
While direct kinetic parameters for the cleavage of full ADCs are not extensively published, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers. The following tables summarize representative data for Val-Cit linker cleavage.
Table 1: Comparative In Vitro Cleavage of ADC Linkers
| Parameter | Val-Cit-PAB-Payload (Cleavable) | Non-Cleavable Linker-Payload |
| Incubation with Cathepsin B | ||
| Substrate Concentration | 1 µM | 1 µM |
| Cathepsin B Concentration | 20 nM | 20 nM |
| Incubation Time | 4 hours | 4 hours |
| % Payload Release | >90% | <5% |
| Incubation in Human Plasma | ||
| Incubation Time | 72 hours | 72 hours |
| % Payload Release | <10% | <2% |
| Note: This data is illustrative and based on typical performance of Val-Cit linkers as described in scientific literature.[10] |
Table 2: Comparison of Cleavage of Different Peptide Linkers (Endpoint Fluorogenic Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Note: Data represents typical results from a fluorogenic endpoint assay and is for comparative purposes.[11] |
Experimental Protocols for In Vitro Cleavage Assays
Detailed and reproducible protocols are essential for validating the cleavage of Val-Cit-PAB linkers. Below are methodologies for two common in vitro assays.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol quantifies the release of a payload from an ADC in the presence of purified Cathepsin B.
Objective: To determine the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with a suitable column and detector
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC.
-
Reconstitute and activate Cathepsin B in Activation Buffer.
-
Pre-warm all solutions to 37°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
-
Initiate Reaction:
-
Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1]
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
-
Quenching and Analysis:
-
Immediately quench the reaction by adding the aliquot to the Quenching Solution.
-
Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.
-
The rate of cleavage is determined by plotting the concentration of the released payload against time.
-
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.
Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a peptide linker by Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the HPLC-based assay.
-
Prepare a serial dilution of the peptide linker-fluorophore substrate in Assay Buffer.
-
-
Assay Setup:
-
Add activated Cathepsin B solution to the appropriate wells of the 96-well plate.
-
Add the serially diluted substrate to the wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The initial reaction velocity (rate of fluorescence increase) is determined from the slope of the fluorescence versus time plot for each substrate concentration.
-
The kinetic parameters (Km and kcat) are then calculated by fitting the initial velocity data to the Michaelis-Menten equation.
-
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit-PAB linker is a sophisticated and highly effective mechanism for achieving tumor-specific drug release. This process relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade, ultimately liberating the active cytotoxic payload. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the rational design and optimization of next-generation antibody-drug conjugates with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of PEG8 Spacers in Enhancing Antibody-Drug Conjugate (ADC) Linker Solubility and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics engineered to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet efficiently liberate the payload at the tumor site. Polyethylene (B3416737) glycol (PEG) spacers have emerged as a key component in modern ADC linker design, addressing many of the challenges associated with payload hydrophobicity and ADC stability. This technical guide provides an in-depth exploration of the role of the eight-unit polyethylene glycol (PEG8) spacer in enhancing the solubility and stability of ADC linkers.
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor aqueous solubility, and rapid clearance from circulation, particularly at higher drug-to-antibody ratios (DARs).[1][2] Hydrophilic linkers, such as those containing PEG, are employed to counteract these undesirable properties.[3][4] The PEG8 spacer, in particular, has been identified as an optimal length in many applications, providing a balance of improved pharmacokinetics without compromising the cytotoxic potency of the payload.[5][6] This guide will detail the physicochemical advantages of PEG8 spacers, present quantitative data on their impact, provide detailed experimental protocols for their evaluation, and illustrate key concepts with diagrams.
Core Advantages of PEG8 Spacer Integration
The incorporation of a PEG8 spacer into an ADC linker architecture confers several critical advantages that enhance the overall therapeutic potential of the conjugate. These benefits primarily stem from the hydrophilic and flexible nature of the PEG chain.
-
Enhanced Solubility and Reduced Aggregation: The primary role of the PEG8 spacer is to increase the hydrophilicity of the ADC, thereby improving its aqueous solubility and reducing the propensity for aggregation.[7][8] This is particularly crucial when working with hydrophobic payloads, allowing for the development of ADCs with higher DARs without compromising their physicochemical properties.[8][9] Studies have shown that replacing a non-PEG linker with a PEG8 spacer can lead to a significant increase in solubility and a marked reduction in aggregation.[7]
-
Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic profile of biologics. The PEG8 spacer creates a hydrophilic "shield" around the payload, increasing the hydrodynamic radius of the ADC.[8] This shielding effect reduces non-specific interactions with other proteins and clearance by the reticuloendothelial system, leading to a longer circulation half-life, reduced plasma clearance, and increased overall drug exposure (Area Under the Curve, AUC).[2][5][10] Research has indicated that clearance rates of ADCs decrease with increasing PEG length, with a plateau often observed around eight PEG units.[2][5]
-
Enhanced Stability: The stability of the linker is paramount to prevent premature payload release in circulation, which can cause off-target toxicity.[11] While linker chemistry is the primary determinant of stability, the inclusion of a PEG8 spacer can contribute to the overall stability of the ADC construct by preventing aggregation-induced degradation.[3] Furthermore, in some cases, longer PEG spacers have been shown to improve the stability of the linker itself. For instance, an ex vivo study in mouse plasma showed that a PEG8 spacer resulted in less deconjugation of the linker-payload compared to a shorter PEG4 spacer.[9]
-
Reduced Immunogenicity: By masking the hydrophobic payload and potentially immunogenic epitopes, PEG spacers can reduce the risk of an immune response against the ADC.[8] This can lead to improved safety and sustained efficacy over multiple treatment cycles.
Quantitative Data on the Impact of PEG8 Spacers
The benefits of PEG8 spacers are not merely qualitative. Multiple studies have provided quantitative data demonstrating their positive impact on ADC properties. The following tables summarize key findings from comparative studies.
| Parameter | No PEG Spacer | PEG2 Spacer | PEG4 Spacer | PEG8 Spacer | PEG12 Spacer | Reference(s) |
| Clearance (mL/day/kg) in Rats | ~15 | ~10 | ~7 | ~5 | ~5 | [10] |
| Mean Residence Time (hours) | 330 (IgG Control) | 100 | 160 | 280 | 280 | [2] |
| Area Under the Curve (AUC) (h*µg/mL) | 12,000 (IgG Control) | 3,500 | 5,600 | 9,800 | 10,000 | [2] |
| Aggregation (%) after 7 days in serum | High (>30%) | - | - | Low (~5%) | - | [7] |
| Solubility (mg/mL) | < 2 | - | - | > 20 | - | [7] |
| Table 1: Comparative Pharmacokinetic and Physicochemical Parameters of ADCs with Varying PEG Spacer Lengths. |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference(s) |
| Linear (L-PEG24) | High | [10] |
| Pendant (P-(PEG12)2) | Low | [10] |
| Table 2: Impact of PEG Linker Architecture on ADC Clearance. This table highlights that not only the length but also the arrangement of PEG chains can significantly influence ADC pharmacokinetics. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of ADC properties. The following section provides methodologies for key experiments cited in the evaluation of ADCs with PEG8 spacers.
Solubility Assessment
Objective: To determine the aqueous solubility of an ADC.
Method: Equilibrium Solubility Assay
-
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Temperature-controlled shaker/incubator (37 °C)
-
UV-Vis spectrophotometer or HPLC system
-
-
-
Add an excess amount of the ADC to a microcentrifuge tube containing a known volume of PBS at 37 °C.
-
Incubate the tube on a shaker at 37 °C for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the sample to pellet the undissolved ADC.
-
Carefully collect the supernatant.
-
Measure the concentration of the ADC in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at 280 nm or by a specific HPLC method.
-
The determined concentration represents the equilibrium solubility of the ADC.
-
Aggregation Analysis
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in an ADC sample.
Method: Size Exclusion Chromatography (SEC)
-
Materials:
-
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a known amount of the ADC sample onto the column.
-
Elute the sample isocratically.
-
Monitor the eluent at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Method: LC-MS based assay
-
Materials:
-
ADC sample
-
Human, mouse, or rat plasma
-
Incubator at 37 °C
-
Acetonitrile
-
LC-MS/MS system
-
-
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37 °C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
At each time point, precipitate plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.
-
The amount of released payload is quantified and expressed as a percentage of the total conjugated payload at time zero.
-
Alternatively, the remaining intact ADC can be captured from the plasma (e.g., using Protein A beads) and the average DAR can be determined by LC-MS to assess payload loss over time.[19]
-
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Method: Rodent PK Study
-
Materials:
-
ADC sample
-
Animal model (e.g., mice or rats)
-
Intravenous injection equipment
-
Blood collection supplies
-
ELISA or LC-MS instrumentation
-
-
Protocol: [6]
-
Administer a single intravenous dose of the ADC to the animal model.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the total antibody or intact ADC in the plasma samples using a validated ELISA or LC-MS method.
-
Plot the plasma concentration versus time and determine key PK parameters such as clearance, half-life, and AUC using appropriate software.
-
Payload Release Assay
Objective: To confirm the release of the active payload from the ADC under conditions that mimic the intracellular environment.
Method: Enzymatic Cleavage Assay
-
Materials:
-
ADC with a cleavable linker (e.g., valine-citrulline)
-
Target enzyme (e.g., Cathepsin B)
-
Appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5)
-
Incubator at 37 °C
-
RP-HPLC or LC-MS/MS system
-
-
-
Incubate the ADC with the enzyme in the appropriate buffer at 37 °C.
-
Collect aliquots at various time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor).
-
Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of released payload.
-
Determine the rate and extent of payload release.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the function and evaluation of ADCs with PEG8 spacers.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
Caption: Logical flow of PEG8 spacer properties influencing ADC performance.
Conclusion
The PEG8 spacer plays a multifaceted and critical role in optimizing the performance of antibody-drug conjugates. Its inherent hydrophilicity, flexibility, and biocompatibility directly address the challenges posed by hydrophobic payloads, leading to enhanced solubility, reduced aggregation, and improved stability. The inclusion of a PEG8 spacer has been quantitatively shown to improve the pharmacokinetic profile of ADCs, resulting in longer circulation times and increased drug exposure at the tumor site. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate the impact of PEG8 and other linkers in their ADC development programs. As the field of ADCs continues to evolve, the rational design of linkers, including the strategic use of spacers like PEG8, will remain a cornerstone of developing safer and more effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. labinsights.nl [labinsights.nl]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. hpst.cz [hpst.cz]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. researchgate.net [researchgate.net]
The Domino Effect in Drug Delivery: An In-depth Technical Guide to Self-Immolative Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precision in Targeted Therapeutics
In the pursuit of potent and selective medicines, particularly in oncology, the concept of targeted drug delivery has emerged as a cornerstone of modern therapeutic development. Antibody-drug conjugates (ADCs) exemplify this approach, combining the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload. The efficacy and safety of such targeted therapies are critically dependent on the linker that connects the targeting moiety to the drug. Self-immolative linkers represent a sophisticated class of these connectors, engineered to be stable in systemic circulation and to undergo a rapid, triggered cascade of reactions at the target site to release the unmodified, active drug.[1][2] This guide provides a comprehensive technical overview of the core principles, mechanisms, quantitative performance, and experimental evaluation of self-immolative linkers in drug delivery.
Core Principles and Mechanisms of Action
The defining characteristic of a self-immolative linker is its ability to undergo spontaneous fragmentation upon a specific triggering event.[1] This trigger is typically an enzymatic cleavage or a response to the unique microenvironment of the target tissue, such as changes in pH or redox potential.[2][3] Once initiated, a domino-like series of intramolecular reactions ensues, leading to the liberation of the drug.[1] The two primary mechanisms governing this process are elimination reactions and intramolecular cyclization.[2]
Elimination-Based Self-Immolation
A large number of self-immolative linkers are based on electronic cascade mechanisms, most notably 1,6-elimination reactions.[2] These systems typically feature an aromatic core, such as that in the widely used p-aminobenzyl carbamate (B1207046) (PABC) linker.[4] The PABC system connects a trigger (often a dipeptide cleaved by lysosomal proteases like cathepsin B) to the drug payload.[5] Upon enzymatic cleavage of the trigger, the exposed aniline (B41778) nitrogen initiates an electronic cascade through the aromatic ring, leading to the spontaneous release of the drug, carbon dioxide, and azaquinone methide.[6]
Caption: Mechanism of a PABC-based self-immolative linker.
Cyclization-Driven Self-Immolation
Another major class of self-immolative linkers operates through intramolecular cyclization.[7] In these systems, the cleavage of a trigger group unmasks a nucleophile that attacks an electrophilic center within the linker, forming a stable 5- or 6-membered ring.[4] This cyclization event is the driving force for the subsequent release of the drug payload. Examples include ethylenediamine-based and proline-derived carbamate systems.[4][8] The rate of cyclization, and thus drug release, can be influenced by the steric and electronic properties of the linker.[7] A notable example is the "trimethyl lock" system, which utilizes steric hindrance between methyl groups to accelerate lactonization and subsequent drug release.[5][9]
Caption: Mechanism of a cyclization-based self-immolative linker.
Quantitative Data on Linker Performance
The performance of a self-immolative linker is defined by its stability in circulation and the rate of drug release upon activation. The following tables summarize representative quantitative data for different linker systems.
Table 1: Plasma Stability of Self-Immolative Linkers
| Linker Type | Linker Moiety | Plasma Source | Half-life (t1/2) | Comments | Reference(s) |
| Peptide-Cleavable | Val-Cit | Human | Stable | Considered the benchmark for stability in human plasma. | [10][11] |
| Peptide-Cleavable | Val-Cit | Mouse | ~2.3 hours | Unstable due to cleavage by carboxylesterase 1C (Ces1C). | [12][13] |
| Peptide-Cleavable | Glu-Val-Cit | Mouse | Stable (>7 days) | Addition of N-terminal glutamic acid protects against Ces1C cleavage. | [10][12] |
| Peptide-Cleavable | Triglycyl (CX) | Mouse | Stable (t1/2 ~9.9 days) | Shows high stability in mouse plasma. | [14] |
| Acid-Cleavable | Silyl Ether | Human | > 7 days | Significantly more stable than traditional hydrazine (B178648) (t1/2 ~2 days) or carbonate (t1/2 ~36 h) linkers. | [14] |
| Enzyme-Cleavable | Sulfatase-cleavable | Mouse | > 7 days | Demonstrates high stability in mouse plasma where Val-Cit is unstable. | [14] |
Table 2: Drug Release and Cleavage Kinetics
| Linker Type | Trigger/Enzyme | Release/Reaction | Rate / Half-life (t1/2) | Comments | Reference(s) |
| Glucuronide | β-glucuronidase | Drug Release | Specific activity: 0.21 µmol/min/mg | Near-complete release observed in 10 minutes. | [15] |
| Sulfatase-cleavable | Sulfatase | Linker Cleavage | t1/2 = 24 minutes | Efficient cleavage by the target enzyme. | [14] |
| Proline-derived Carbamate | Spontaneous Cyclization | Reporter Release | t1/2 = 1.6 hours | Significantly faster than the benchmark ethylenediamine (B42938) linker (t1/2 = 10.6 hours). | [8] |
| Proline-derived Carbamate (with tertiary amine) | Spontaneous Cyclization | Camptothecin (B557342) Release | t1/2 = 0.9 hours | The tertiary amine handle accelerates cyclization four-fold compared to the parent proline linker. | [7] |
| pH-Responsive N-acyl carbamate | pH 5.5 | Drug Release | >80% release in 24 hours | Stable at pH 7.4, releases drug in acidic conditions via 1,6-elimination. | [16] |
| Trimethyl Lock | Acid-catalyzed | Lactonization | Varies by isomer (fastest is ~60x faster than slowest) | Release rate can be tuned based on stereochemistry. | [17] |
Experimental Protocols
The development and validation of self-immolative linkers involve a series of critical experiments. Below are detailed methodologies for key assessments.
Synthesis of a Self-Immolative Linker-Drug Conjugate (Example: MC-Val-Cit-PABC-MMAE)
This protocol describes the synthesis of a widely used linker-payload construct for ADCs.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Reverse-phase HPLC (preparative and analytical)
-
Mass Spectrometer (MS)
Procedure:
-
Coupling of Dipeptide-PABC to MMAE: a. Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.), MMAE (1.0 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. b. Add HATU (1.1 eq.) to the solution and stir at room temperature for 1-2 hours. c. Monitor the reaction completion by analytical RP-HPLC. d. Purify the crude product (Fmoc-Val-Cit-PABC-MMAE) by preparative RP-HPLC and lyophilize. A yield of ~78% can be expected.[2]
-
Fmoc Deprotection: a. Dissolve the purified product in DMF. b. Add 20% piperidine in DMF and stir for 30 minutes at room temperature. c. Monitor deprotection by analytical RP-HPLC. d. Evaporate the solvent under vacuum to obtain the crude amine (NH2-Val-Cit-PABC-MMAE).
-
Maleimide Group Installation: a. Dissolve the crude amine in DMF. b. Add a solution of MC-NHS ester (1.2 eq.) in DMF. c. Stir at room temperature for 1-2 hours. d. Monitor the reaction by analytical RP-HPLC. e. Purify the final product (MC-Val-Cit-PABC-MMAE) by preparative RP-HPLC and lyophilize.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HR-MS) and analytical RP-HPLC.
In Vitro Plasma Stability Assay
Objective: To determine the half-life (t1/2) of an ADC in plasma.
Materials:
-
Purified ADC
-
Human and/or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system or Hydrophobic Interaction Chromatography (HIC)-HPLC system
Procedure:
-
Incubation: a. Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in pre-warmed plasma. b. Incubate the mixture in a shaking water bath or incubator at 37°C.
-
Time Points: a. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours). b. Immediately quench the samples by freezing at -80°C or by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins and stop degradation.
-
Analysis: a. For released payload: Use LC-MS/MS to quantify the concentration of free payload in the plasma supernatant after protein precipitation.[18] b. For intact ADC: Use HIC-HPLC to analyze the amount of intact ADC remaining over time. HIC can separate ADC species with different drug-to-antibody ratios (DARs) from the unconjugated antibody.[19]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma using first-order decay kinetics.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.[4]
Materials:
-
Antigen-positive (target) and antigen-negative (control) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug payload
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or XTT reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of medium.[1] b. Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium. b. Add 50-100 µL of the diluted compounds to the respective wells. Include untreated control wells containing medium only. c. Incubate the plate at 37°C for a set period (e.g., 72-120 hours).[20]
-
Viability Assessment (MTT Protocol): a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21] b. Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[21]
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Trimethyl lock: a trigger for molecular release in chemistry, biology, and pharmacology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. sciex.com [sciex.com]
- 7. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 9. Trimethyl Lock: A Multifunctional Molecular Tool for Drug Delivery, Cellular Imaging, and Stimuli-Responsive Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A chiral trimethyl lock based on the vicinal disubstituent effect: prolonged release of camptothecin into cancer cells - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01220H [pubs.rsc.org]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. mdpi.com [mdpi.com]
- 20. In vitro cytotoxicity assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
The Azide Group: A Locus of Reactivity in Click Chemistry for Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the azide (B81097) group has emerged as a cornerstone functional group, largely due to its central role in "click chemistry." Its unique combination of stability, small size, and specific reactivity has empowered researchers to construct complex biomolecular architectures with unprecedented precision and efficiency. This technical guide delves into the core function of the azide group in bioconjugation, with a particular focus on the two principal modalities of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Azide: A Bioorthogonal Handle
The azide moiety (–N₃) is an ideal functional group for bioconjugation due to its bioorthogonality. This means that it is largely unreactive with the vast majority of functional groups found in biological systems, such as amines, carboxyls, and thiols, thus preventing unwanted side reactions.[1][2] Its small size also minimizes potential steric hindrance or perturbation of the biomolecule's structure and function.[3] The azide group is relatively stable under physiological conditions, yet it possesses a high degree of latent reactivity that can be selectively unleashed under specific conditions, making it a powerful tool for covalently linking molecules.[4]
Core Principles of Azide-Alkyne Click Chemistry
The foundation of the azide's utility in bioconjugation lies in its [3+2] cycloaddition reaction with an alkyne, which forms a stable triazole ring. This reaction is characterized by its high thermodynamic driving force, leading to a rapid and irreversible transformation.[5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical "click" reaction, where a copper(I) catalyst dramatically accelerates the cycloaddition between a terminal alkyne and an azide.[7][8] This reaction is highly efficient, often proceeding to near-quantitative yields in aqueous solutions and over a broad pH range (typically 4-11).[4][7] The copper(I) catalyst plays a crucial role in activating the terminal alkyne, making it susceptible to nucleophilic attack by the azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9] SPAAC is a catalyst-free reaction that utilizes a cyclooctyne (B158145), a highly strained cyclic alkyne. The release of ring strain provides the thermodynamic driving force for the cycloaddition with an azide.[5] This approach is particularly well-suited for in vivo applications and live-cell imaging where the presence of a metal catalyst is undesirable.[9]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables provide a summary of key quantitative data to aid in this selection.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None | [7],[10] |
| Reaction Rate | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹) | Slower than CuAAC, highly dependent on the cyclooctyne structure | [11] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; ligands can mitigate toxicity | Excellent; catalyst-free nature makes it ideal for in vivo and live-cell applications | [12],[9] |
| Reactant Scope | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN, DIBO) | [8],[13] |
| Typical Yields | High to quantitative | Generally high, but can be influenced by steric hindrance | [14] |
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | References |
| DIBO | ~0.3 - 0.7 | [13] |
| DBCO | ~0.6 - 1.0 | [13] |
| BCN | ~0.06 - 0.1 | [13] |
| m[9+1]CPP | 9.6 x 10⁻³ | |
| [9+1]CPP | 2.2 x 10⁻³ | |
| [11+1]CPP | 4.5 x 10⁻⁴ |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry in bioconjugation. The following are representative protocols for key experiments.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand stock solution (e.g., THPTA, 200 mM in water)
-
Reducing agent stock solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared)
-
DMSO (for dissolving hydrophobic molecules)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in a buffer free of chelating agents (e.g., EDTA) and at a suitable concentration (typically 1-10 mg/mL).
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
Just before use, prepare the catalyst premix by mixing the CuSO₄ and ligand stock solutions in a 1:2 molar ratio.[15]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the alkyne-containing molecule (typically at a 4- to 10-fold molar excess over the protein).[15]
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 50-200 µM is common.[16][17]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[15]
-
Purification: Purify the conjugated protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column) to remove unreacted reagents, catalyst, and ligand.[2]
Protocol 2: Live Cell Surface Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Cells with azide groups metabolically incorporated onto their surface glycans (e.g., by incubating with Ac₄ManNAz).
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-functionalized sugar precursor (e.g., 50 µM Ac₄ManNAz) for 48 hours to allow for metabolic incorporation into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the azide-labeled cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Analyze the labeled cells using fluorescence microscopy or flow cytometry.
-
Visualizing Click Chemistry Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms of CuAAC and SPAAC, as well as a typical workflow for the synthesis of an antibody-drug conjugate (ADC).
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of therapeutics, merging the antigen-targeting precision of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. This guide provides a detailed exploration of the fundamental principles governing ADC design, offering insights into their components, mechanisms of action, and the critical parameters that dictate their success.
Core Components of an Antibody-Drug Conjugate
An ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload. The careful selection and optimization of each component are paramount to achieving a therapeutic agent with a wide therapeutic window, maximizing efficacy while minimizing off-target toxicity.[1][2]
-
The Monoclonal Antibody (mAb): The mAb serves as the targeting moiety, responsible for selectively binding to a tumor-associated antigen that is ideally overexpressed on cancer cells with limited expression on healthy tissues.[1] The majority of ADCs utilize humanized or human IgG1 isotypes due to their favorable pharmacokinetic properties and their ability to engage the immune system.[1]
-
The Cytotoxic Payload: The payload is a highly potent cytotoxic drug designed to induce cell death upon internalization into the target cancer cell.[1] These agents are often 100 to 1000 times more potent than traditional chemotherapeutics.[3] Payloads can be broadly categorized into two main classes: DNA-damaging agents and microtubule-disrupting agents.[3]
-
The Linker: The linker is the chemical bridge that connects the payload to the antibody. Its stability is a critical determinant of an ADC's safety and efficacy.[4] An ideal linker must be stable in systemic circulation to prevent premature payload release and facilitate efficient cleavage once inside the target cell.[4][][6] Linkers are broadly classified as cleavable or non-cleavable.[6][7]
Mechanism of Action: A Stepwise Process
The therapeutic effect of an ADC is realized through a sequence of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates through the bloodstream.
-
Binding: The mAb component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Trafficking: The complex is trafficked within the cell, often to the lysosome.
-
Payload Release: Inside the lysosome, the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the active cytotoxic payload into the cytoplasm.
-
Cytotoxicity: The released payload exerts its cell-killing effect by disrupting critical cellular processes, such as DNA replication or microtubule dynamics, ultimately leading to apoptosis.[1][]
Some ADCs with membrane-permeable payloads can induce a "bystander effect," where the released payload diffuses out of the target cell and kills neighboring antigen-negative cancer cells. This can be advantageous in treating heterogeneous tumors.[9]
Below is a diagram illustrating the general mechanism of action for an Antibody-Drug Conjugate.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Quantitative Data in ADC Design
The optimization of an ADC is a data-driven process. Key quantitative parameters are meticulously evaluated to predict clinical success.
| ADC Name (Brand Name) | Target Antigen | Payload | Linker Type | Average DAR | Indication |
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable | ~3.5 | Breast Cancer |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Cleavable (protease) | ~4 | Lymphoma |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | Deruxtecan (DXd) | Cleavable (protease) | ~8 | Breast, Gastric Cancer |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | SN-38 | Cleavable (hydrolytic) | ~7.6 | Breast, Urothelial Cancer |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Cleavable (protease) | ~3.8 | Urothelial Cancer |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Cleavable (protease) | ~3.5 | Lymphoma |
| Belantamab mafodotin (Blenrep®) | BCMA | MMAF | Non-cleavable | ~4 | Multiple Myeloma |
| Loncastuximab tesirine (B3181916) (Zynlonta®) | CD19 | PBD Dimer | Cleavable (protease) | ~2 | Lymphoma |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | MMAE | Cleavable (protease) | ~4 | Cervical Cancer |
Data compiled from multiple sources.[1][2][10][11][12][13]
| Payload Class | Payload Example | Mechanism of Action | Typical IC₅₀ Range (in vitro) |
| Auristatins | Monomethyl auristatin E (MMAE) | Microtubule Inhibitor | 0.1 - 10 nM |
| Maytansinoids | DM1 (Emtansine) | Microtubule Inhibitor | 0.1 - 10 nM |
| Calicheamicins | N-acetyl-γ-calicheamicin | DNA Double-Strand Breaks | 1 - 100 pM |
| Pyrrolobenzodiazepines (PBDs) | PBD Dimer | DNA Cross-linking | 1 - 100 pM |
| Topoisomerase I Inhibitors | SN-38 | DNA Topoisomerase I Inhibition | 1 - 50 nM |
| Topoisomerase I Inhibitors | Deruxtecan (DXd) | DNA Topoisomerase I Inhibition | 1 - 50 nM |
IC₅₀ values are highly cell line and assay dependent.[3][14][15][16]
Key Experimental Protocols in ADC Development
The preclinical evaluation of ADCs involves a suite of specialized assays to characterize their activity and safety profile.
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.[17]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-144 hours).[17]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18][19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18][20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17][18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
HIC is a standard method for determining the average DAR and the distribution of different drug-loaded species in a cysteine-linked ADC.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.[21]
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The different ADC species will elute based on their hydrophobicity, with higher DAR species being more retained.[21][22]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[22]
-
Data Analysis: Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated based on the relative peak area of each species.[23]
Xenograft models are used to evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line expressing the target antigen
-
ADC, vehicle control, and isotype control ADC
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant cultured tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of the mice.[24][25]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[24]
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, isotype control, ADC at various doses). Administer the treatments, typically via intravenous injection.[24]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[24][26]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[27]
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point. Euthanize mice if they show signs of significant distress or weight loss.[27]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).[24]
Visualizing Key Pathways and Workflows
The development of an ADC is a multi-stage process involving discovery, characterization, and preclinical testing.
Caption: A typical workflow for the development and characterization of an ADC.
Many ADC payloads induce cell death through the activation of the caspase-dependent apoptotic pathway.
Caption: A simplified representation of the intrinsic caspase-dependent apoptosis pathway induced by many ADC payloads.
Conclusion
The design of antibody-drug conjugates is a complex, multidisciplinary endeavor that requires a deep understanding of antibody engineering, medicinal chemistry, and cancer biology. By carefully optimizing the selection of the target antigen, the monoclonal antibody, the cytotoxic payload, and the linker chemistry, it is possible to develop highly effective and targeted cancer therapies. The continued refinement of these principles, coupled with innovative approaches to payload delivery and linker technology, promises to further expand the therapeutic potential of ADCs in the fight against cancer.
References
- 1. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 9. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. susupport.com [susupport.com]
- 13. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
The Pivotal Role of p-Aminobenzyl Alcohol (PAB) in Linker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker molecules is a critical determinant in the development of targeted therapeutics, particularly in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). Among the various components of a linker, the self-immolative spacer plays a crucial role in ensuring the efficient and traceless release of a potent payload at the target site. This technical guide provides a comprehensive overview of p-aminobenzyl alcohol (PAB) and its derivatives, which have become the gold standard for self-immolative linkers in modern bioconjugation chemistry.
Core Principles: The Self-Immolative Mechanism of PAB
The utility of p-aminobenzyl alcohol in linker technology stems from its ability to undergo a spontaneous, intramolecular 1,6-elimination reaction. This electronic cascade is initiated by the removal of a trigger or "promoitey" attached to the aniline (B41778) nitrogen of the PAB group. This initial cleavage event, often mediated by enzymes overexpressed in the tumor microenvironment or within the lysosomal compartment of cancer cells, unmasks the aniline nitrogen. The resulting free amine initiates a rapid and irreversible electronic rearrangement, leading to the fragmentation of the spacer and the concomitant release of the unmodified cytotoxic drug.[1][2]
This "self-immolation" is a key advantage, as it ensures that the released payload is in its fully active form, without any residual linker fragments that could impede its pharmacological activity. The PAB spacer acts as a stable bridge between the trigger and the payload in the systemic circulation, preventing premature drug release and associated off-target toxicity.[2][3][4]
Common PAB-Based Linker Architectures
The versatility of the PAB spacer allows for its incorporation into a variety of linker designs, tailored to specific therapeutic applications. The most prevalent architecture involves the combination of an enzymatically cleavable dipeptide with a PAB self-immolative spacer.
2.1. Valine-Citrulline-PAB (Val-Cit-PAB)
The valine-citrulline dipeptide is a well-established substrate for cathepsin B, a lysosomal protease that is frequently overexpressed in tumor cells.[][6] The Val-Cit-PAB linker is therefore designed to be stable in the bloodstream but to undergo rapid cleavage upon internalization of the ADC into the target cancer cell. This targeted release mechanism has been successfully employed in several FDA-approved ADCs.[3][4]
2.2. β-Glucuronide-PAB
Another effective strategy involves the use of a β-glucuronide moiety as the trigger. β-glucuronidase is an enzyme that is abundant in the tumor microenvironment and within lysosomes. Linkers incorporating a β-glucuronide trigger connected to a PAB spacer exhibit high plasma stability and efficient payload release at the tumor site. A notable advantage of this linker is the high hydrophilicity of the glucuronide group, which can help to mitigate aggregation issues often associated with hydrophobic payloads and linkers.[7]
Quantitative Comparison of PAB-Based Linkers
The choice of trigger and the overall linker design can significantly impact the stability, cleavage kinetics, and ultimately, the therapeutic index of an ADC. The following tables summarize available quantitative data for different PAB-based linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Plasma Stability of PAB-Based Linkers
| Linker Type | ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit-PAB | Trastuzumab-MC-VC-PAB-MMAE | Human | 6 | >99% | [8] |
| Val-Cit-PAB | Trastuzumab-MC-VC-PAB-MMAE | Mouse | 6 | ~75% | [8] |
| β-Glucuronide-PAB | anti-CD70-Glucuronide-PAB-MMAE | Human | 7 | >95% | [7] |
| β-Glucuronide-PAB | anti-CD70-Glucuronide-PAB-MMAE | Mouse | 7 | >95% | [7] |
Table 2: Kinetic Parameters of Cathepsin B-Mediated Cleavage
| Linker-Payload | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Val-Cit-AMC | 0.23 | 12 | 19,167 | [9] |
| Ac-Phe-Lys-PABC-Dox | 0.35 | 110 | 3,182 | [10] |
| Z-Val-Ala-PNA | 0.04 | 250 | 160 | [11] |
(Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions. Z- and Ac- are protecting groups, AMC and PNA are reporter molecules, and Dox is doxorubicin.)
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, conjugation, and characterization of ADCs incorporating PAB-based linkers.
4.1. Synthesis of MC-Val-Cit-PAB-MMAE
This protocol describes the synthesis of a commonly used drug-linker cassette, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E.
-
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH: Commercially available Fmoc-Val-Cit-OH is coupled with 4-aminobenzyl alcohol in the presence of a coupling agent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in a mixture of dichloromethane (B109758) and methanol. The reaction is stirred at room temperature for approximately 18 hours. The product is purified by trituration with ether.
-
Step 2: Coupling of Fmoc-Val-Cit-PAB-OH to MMAE: The Fmoc-protected dipeptide-PAB is coupled to the potent cytotoxic agent monomethyl auristatin E (MMAE) using a coupling agent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF. The reaction is monitored by HPLC and the product, Fmoc-Val-Cit-PAB-MMAE, is purified by preparative HPLC.
-
Step 3: Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the valine residue by treatment with a solution of piperidine (B6355638) in DMF. The reaction is typically complete within 20 minutes at room temperature. The deprotected product, H2N-Val-Cit-PAB-MMAE, is purified by preparative HPLC.
-
Step 4: Coupling of Maleimidocaproic Acid (MC): The deprotected drug-linker is reacted with an activated ester of maleimidocaproic acid (e.g., MC-NHS ester) in DMF. The reaction is stirred at room temperature and monitored by HPLC. The final product, MC-Val-Cit-PAB-MMAE, is purified by preparative HPLC.
4.2. Cathepsin B Cleavage Assay
This protocol outlines a fluorometric assay to determine the susceptibility of a peptide linker to cleavage by cathepsin B.
-
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer containing a reducing agent like DTT)
-
-
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant Cathepsin B in Activation Buffer to ensure the active site cysteine is in a reduced state.
-
Reaction Initiation: In a 96-well plate, add the activated Cathepsin B solution to wells containing the peptide linker substrate diluted in Assay Buffer.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The rate of cleavage is determined from the initial linear portion of the fluorescence versus time plot. For kinetic parameter determination, the assay is performed with varying substrate concentrations, and the data is fitted to the Michaelis-Menten equation.[12]
-
4.3. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the average DAR and the distribution of drug-loaded species in an ADC preparation.
-
Principle: The conjugation of hydrophobic drug-linkers to an antibody increases its overall hydrophobicity. HIC separates proteins based on their surface hydrophobicity. ADCs with a higher number of conjugated drugs will be more hydrophobic and will therefore have a longer retention time on an HIC column.
-
Method:
-
Mobile Phases: A high-salt mobile phase (e.g., sodium phosphate (B84403) buffer with ammonium (B1175870) sulfate) is used for binding, and a low-salt mobile phase is used for elution.
-
Gradient: A descending salt gradient is used to elute the ADC species from the column. The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
DAR Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.[13][14][15][16]
-
Conclusion
The p-aminobenzyl alcohol-based self-immolative spacer is a cornerstone of modern linker chemistry for targeted drug delivery. Its predictable and efficient 1,6-elimination mechanism ensures the traceless release of active payloads at the site of action. The versatility of the PAB spacer, allowing for its combination with various triggers such as the Val-Cit dipeptide and β-glucuronide, has enabled the development of highly effective and clinically successful antibody-drug conjugates. A thorough understanding of the principles, quantitative performance, and experimental methodologies associated with PAB-based linkers is essential for researchers and drug development professionals seeking to design the next generation of targeted therapeutics.
References
- 1. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. waters.com [waters.com]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Click Chemistry with Azido-PEG8 Linkers
Introduction
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in bioconjugation, drug discovery, and materials science.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[3][4]
Azido-PEG8 linkers are versatile reagents that combine the bioorthogonal reactivity of an azide group with the benefits of a hydrophilic, eight-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6] This PEG chain enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and provides a flexible spacer arm, which is particularly advantageous in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[5][7][8] These application notes provide detailed protocols for utilizing Azido-PEG8 linkers in CuAAC reactions.
Experimental Workflow & Bioconjugation Strategy
The general workflow for using an Azido-PEG8 linker involves the reaction of the azide group on the linker with a terminal alkyne on a target molecule (or vice versa) in the presence of a copper(I) catalyst. This process creates a stable conjugate.
Caption: General strategy for bioconjugation using an Azido-PEG8 linker via click chemistry.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the in-situ generation of the Cu(I) catalyst from Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, typically sodium ascorbate (B8700270). This is a common and convenient method for bioconjugation in aqueous buffers.[9]
Materials and Reagents
-
Azido-PEG8-functionalized molecule: (e.g., Azido-PEG8-NHS Ester for amine labeling)
-
Alkyne-functionalized molecule: (e.g., a protein, peptide, or small molecule with a terminal alkyne)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 50 mM or 1 M stock solution in deionized water. Prepare fresh before use.
-
Copper Ligand (optional but recommended): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Prepare a 5-20 mM stock solution in deionized water. The ligand protects biomolecules from oxidative damage and accelerates the reaction.[10]
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other appropriate buffer (Tris, HEPES) at pH 7-8.[4]
-
Solvent: Deionized water, DMSO, or DMF for dissolving reactants.[9]
-
Purification System: Size exclusion chromatography (SEC), dialysis, or HPLC appropriate for the final conjugate.
Experimental Procedure
The following workflow diagram outlines the key steps of the CuAAC protocol.
Caption: Step-by-step experimental workflow for a typical CuAAC reaction.
-
Prepare Reactants:
-
Dissolve your alkyne-containing biomolecule in the reaction buffer to a final concentration of approximately 1-10 mg/mL (or 10-100 µM).
-
Dissolve the Azido-PEG8 linker in DMSO or the reaction buffer. The amount should correspond to a 5-20 fold molar excess relative to the alkyne-molecule.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution and the Azido-PEG8 linker solution.
-
Optional but Recommended: Add the copper ligand (e.g., THPTA) to the mixture. A final concentration of 1 mM is typical.[11]
-
Add the CuSO₄ stock solution to the reaction mixture. A typical final concentration is 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 1-5 times that of the CuSO₄ (e.g., 0.5-5 mM).[9] The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.[9]
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1 to 16 hours.[9] The optimal time depends on the reactivity of the substrates and their concentrations.
-
Gentle shaking or end-over-end rotation can improve reaction efficiency.
-
-
Purification:
-
Once the reaction is complete (as monitored by LC-MS, HPLC, or SDS-PAGE), the resulting conjugate must be purified.
-
For protein conjugates, size exclusion chromatography (e.g., a desalting column) or dialysis is effective for removing unreacted linkers, catalyst, and other small molecules.
-
For smaller molecules, purification may require reverse-phase HPLC or silica (B1680970) gel chromatography. Note that the PEG linker can cause streaking on silica; specialized solvent systems (e.g., CHCl₃/MeOH/IPA) may be required.[12]
-
Quantitative Data Summary
The efficiency of the CuAAC reaction is generally high, often resulting in near-quantitative conversion.[4] The table below summarizes typical reaction parameters.
| Parameter | Recommended Condition/Value | Notes |
| Reactant Ratio (Linker:Biomolecule) | 5 - 20 equivalents | Higher excess can drive the reaction to completion but may require more extensive purification.[9] |
| Biomolecule Concentration | 10 µM - 1 mM | Reaction yields can decrease at very low concentrations (<10 µM).[13] |
| Copper Source | CuSO₄ + Sodium Ascorbate | A common, convenient system for in-situ Cu(I) generation.[9] |
| Catalyst Concentration (CuSO₄) | 0.1 - 1.0 mM | Higher concentrations can accelerate the reaction but may increase risk of protein precipitation or damage. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 equivalents (relative to CuSO₄) | Should be prepared fresh to ensure maximum activity.[9] |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to CuSO₄) | Recommended to improve reaction rate and protect biomolecules.[10][11] |
| Solvent | Aqueous Buffer (PBS, HEPES, Tris) | Co-solvents like DMSO or DMF can be used (5-20%) to aid solubility of hydrophobic reactants.[9] |
| pH | 7.0 - 8.5 | The reaction is generally insensitive to pH in the 4-11 range but optimal for biomolecules here.[4] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37-50°C to increase rate, if the biomolecule is stable.[9] |
| Reaction Time | 1 - 16 hours | Monitor by an appropriate analytical method (e.g., LC-MS) to determine completion.[9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | Poor Reagent Quality: Oxidized sodium ascorbate; inactive catalyst. | Prepare fresh sodium ascorbate solution. Use high-purity reagents.[9] |
| Insufficient Reagents: Low concentration or insufficient molar excess of the linker. | Increase the molar excess of the limiting reagent. Ensure accurate concentration measurements. | |
| Catalyst Sequestration: Biomolecule (e.g., protein with many histidines) binds and inactivates copper. | Increase the concentration of copper and ligand.[10] | |
| Steric Hindrance: The azide or alkyne group is not easily accessible. | Increase reaction time or temperature. Consider a longer PEG linker if available. | |
| Precipitation in Reaction | Protein Denaturation: High concentration of organic co-solvent or copper catalyst. | Reduce the percentage of co-solvent. Ensure a ligand is used to stabilize the copper and protein. |
| Insoluble Product: The final conjugate may be less soluble than the starting materials. | Screen different buffer conditions or add solubilizing agents (e.g., mild detergents). | |
| Difficulty in Purification | PEG-related Issues: PEG-containing compounds can be difficult to separate on silica gel. | Use reverse-phase HPLC or size-exclusion chromatography. For silica, try solvent systems like CHCl₃/EtOH/IPA.[12] |
| Aggregation: The final conjugate is aggregated. | Perform purification in the presence of anti-aggregation agents (e.g., L-arginine). |
References
- 1. labinsights.nl [labinsights.nl]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG8-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
Application Notes and Protocols for Val-Cit Linkers in Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[1] This targeted approach is facilitated by three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical determinant of an ADC's safety and efficacy, dictating its stability in circulation and the mechanism of payload release.[2][3]
Among the most successful and widely used linker technologies are those based on the dipeptide valine-citrulline (Val-Cit).[][5] This enzyme-cleavable linker is designed for high stability in the bloodstream and for specific cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated within tumor cells.[6][] This targeted release mechanism enhances the therapeutic window, maximizing anti-tumor activity while minimizing systemic toxicity.[8] These notes provide detailed applications, protocols, and quantitative data relevant to the use of Val-Cit linkers in ADC development.
Application Notes
Mechanism of Action of Val-Cit Linkers
The therapeutic action of a Val-Cit-based ADC is a multi-step process initiated by the specific binding of the antibody to its target antigen on the cancer cell surface.
-
Binding and Internalization: The ADC binds to the target antigen on the tumor cell surface.
-
Endocytosis: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[8]
-
Lysosomal Trafficking: The endosome containing the complex matures and fuses with a lysosome.
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B, a protease highly active in many tumor cells, recognizes and cleaves the Val-Cit dipeptide sequence.[9] While Cathepsin B is the primary enzyme, other cathepsins (S, L, and F) may also be involved.[10]
-
Payload Release: Cleavage of the Val-Cit linker often triggers a self-immolation cascade of a spacer unit, such as p-aminobenzyl carbamate (B1207046) (PABC), which rapidly and completely releases the active cytotoxic payload into the cell's cytoplasm.[][11]
-
Cytotoxicity: The released payload exerts its cell-killing effect, for instance, by inhibiting tubulin polymerization (e.g., MMAE) or damaging DNA.[][12]
Key Advantages and Applications
The Val-Cit linker system has been adopted in numerous clinically approved and investigational ADCs due to its favorable characteristics:
-
Tumor Selectivity: The reliance on Cathepsin B for cleavage ensures that the payload is preferentially released inside target tumor cells, where the enzyme is overexpressed, thereby reducing off-target toxicity.[]
-
Plasma Stability: Val-Cit linkers demonstrate high stability in systemic circulation, preventing premature drug release that could harm healthy tissues.[][14]
-
Versatility: The technology is compatible with a wide range of cytotoxic payloads, including auristatins (MMAE, MMAF) and other DNA-damaging agents.[]
-
Bystander Effect: When used with membrane-permeable payloads like MMAE, the released drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[15]
Limitations and Design Considerations
Despite their success, Val-Cit linkers have known limitations that researchers must consider:
-
Hydrophobicity: The Val-Cit-PABC moiety is hydrophobic, which can induce ADC aggregation, particularly at high drug-to-antibody ratios (DARs). This can negatively impact manufacturing, stability, and pharmacokinetics.[16][17] Alternative dipeptides like Val-Ala, which is less hydrophobic, have been explored to mitigate this issue.[5]
-
Off-Target Cleavage: The Val-Cit linker can be susceptible to premature cleavage by enzymes other than Cathepsin B. For instance, it is known to be unstable in mouse plasma due to the carboxylesterase Ces1c, which can complicate preclinical evaluation in murine models.[14][16][18] Additionally, cleavage by human neutrophil elastase has been reported, raising potential concerns for off-target toxicities like neutropenia.[17][19]
-
Linker Engineering: To address stability issues, next-generation linkers have been developed. For example, adding a glutamic acid residue (Glu-Val-Cit) has been shown to dramatically improve ADC half-life in mice from ~2 days to ~12 days by protecting the linker from Ces1c cleavage.[14][20]
Data Presentation
Table 1: FDA-Approved ADCs Utilizing Val-Cit Linker Technology
| Drug Name (Brand Name) | Target Antigen | Cytotoxic Payload | Linker Type | Approved Indication(s) |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | mc-Val-Cit-PABC | Hodgkin lymphoma, sALCL[][15] |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | mc-Val-Cit-PABC | Diffuse large B-cell lymphoma[5] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | mc-Val-Cit-PABC | Urothelial cancer[] |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | MMAE | mc-Val-Cit-PABC | Cervical cancer[1][] |
| Disitamab vedotin (Aidixi®) | HER2 | MMAE | mc-Val-Cit-PABC | Gastric & Urothelial cancer[] |
| Telisotuzumab vedotin (Teliso®) | c-Met | MMAE | mc-Val-Cit-PABC | Non-small cell lung cancer[1] |
Table 2: Comparative Preclinical Data of Val-Cit and Engineered Linkers
| Linker Type | ADC Construct | Animal Model | Plasma Half-life | Key Finding |
| Val-Cit | cAC10-MMAE | Mouse | ~2 days | Demonstrates instability in mouse plasma due to Ces1c.[14][21] |
| Glu-Val-Cit (EVCit) | cAC10-MMAE | Mouse | ~12 days | Addition of glutamic acid protects the linker from Ces1c cleavage, significantly improving stability.[14][21] |
| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | ~9.6 days | Shows good stability in primate models, where Ces1c is not an issue.[22] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following protocols outline key experiments for characterizing ADCs with Val-Cit linkers.
Protocol 1: Synthesis of MC-Val-Cit-PABC-MMAE Drug-Linker
This protocol describes the solution-phase synthesis of a common Val-Cit drug-linker construct.
Materials:
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)
-
Monomethyl Auristatin E (MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HOBt (Hydroxybenzotriazole)
-
Maleimidocaproyl (MC) active ester (e.g., MC-OSu)
-
Reverse-phase HPLC system
Methodology:
-
MMAE Coupling: Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.[23]
-
Add pyridine to the solution and stir the reaction at room temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Purify the crude product (Fmoc-Val-Cit-PABC-MMAE) by semi-preparative HPLC and lyophilize to obtain a solid.[23]
-
Fmoc Deprotection: Dissolve the purified product in DMF and treat with 20% piperidine to remove the Fmoc protecting group.
-
Monitor deprotection by HPLC. Once complete, purify the resulting H₂N-Val-Cit-PABC-MMAE.
-
Maleimide Functionalization: Dissolve the deprotected amine in DMF and react with MC-OSu (1.2 eq.) in the presence of a non-nucleophilic base like DIEA.
-
Stir at room temperature and monitor by HPLC.
-
Upon completion, purify the final product, MC-Val-Cit-PABC-MMAE, by reverse-phase HPLC and confirm its identity and purity by LC-MS.
Protocol 2: Cysteine-Based Antibody Conjugation
This protocol outlines the conjugation of a thiol-reactive drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-Val-Cit-PABC-MMAE dissolved in DMSO
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Methodology:
-
Antibody Reduction: To the antibody solution, add a controlled molar excess of TCEP (e.g., 2-4 equivalents depending on desired DAR).[24]
-
Incubate at 37°C for 1-3 hours to achieve partial reduction of the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column or SEC.[24]
-
Conjugation Reaction: Immediately add the dissolved MC-Val-Cit-PABC-MMAE (typically 5-10 molar excess over the antibody) to the reduced antibody solution.
-
Gently mix and incubate at 4°C or room temperature for 1-4 hours.[24]
-
Purification: Quench the reaction by adding an excess of N-acetylcysteine. Purify the ADC from unreacted drug-linker and aggregates using SEC.
-
Characterization:
-
DAR Measurement: Determine the average drug-to-antibody ratio using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the percentage of monomer and aggregates using SEC-HPLC.
-
Confirmation: Confirm the final conjugate mass by LC-MS.
-
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay determines the rate and specificity of linker cleavage by the target enzyme.
Materials:
-
Purified ADC
-
Activated human Cathepsin B
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).[21]
-
Cathepsin B inhibitor (for control)
-
LC-MS system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, add the ADC to the reaction buffer to a final concentration of ~10 µM.[9]
-
Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration).[9] For a negative control, set up a parallel reaction with a Cathepsin B inhibitor.
-
Incubate the reaction mixture at 37°C.
-
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.[21]
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate the protein.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Data Analysis: Analyze the supernatant using LC-MS to quantify the amount of released payload. Plot the concentration of the released drug over time to determine the cleavage rate.
Protocol 4: Cell-Based Cytotoxicity Assay
This assay measures the potency (IC50) of the ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative (control) cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[21]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C and 5% CO₂.[25]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[21]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Analysis of the ADCs Drugs Approved by FDA – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. rsc.org [rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for In Vitro Cleavage Assays of Antibody-Drug Conjugate (ADC) Linkers
Audience: Researchers, scientists, and drug development professionals involved in the characterization and optimization of Antibody-Drug Conjugates.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker. The linker is a critical component, engineered to remain stable in systemic circulation to minimize off-target toxicity, yet facilitate efficient payload release at the target tumor site.[1][2][3] In vitro cleavage assays are indispensable tools for the preclinical evaluation of ADC candidates, providing crucial data on linker stability and the kinetics of drug release under simulated physiological conditions.[][]
This document provides detailed protocols for two common types of in vitro cleavage assays designed to assess the stability of enzyme-cleavable and chemically-cleavable ADC linkers. These assays are fundamental for selecting optimal linker chemistries to advance ADC development.[3]
General Experimental Workflow
The evaluation of ADC linker cleavage follows a systematic process. It begins with the incubation of an ADC or a linker-payload mimic in a simulated physiological environment (e.g., in the presence of specific enzymes or chemical reagents). At designated time points, aliquots are taken, and the enzymatic or chemical reaction is quenched. Finally, the samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact conjugate and the released payload.[6][7]
Caption: A generalized workflow for ADC linker cleavage assays.
Protocol 1: Enzymatic Cleavage of Peptide Linkers by Cathepsin B
Many ADCs utilize peptide-based linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, which are designed for cleavage by lysosomal proteases like Cathepsin B.[][8][9] This enzyme is often upregulated in tumor cells, providing a targeted release mechanism.[8] This protocol describes an in vitro assay to measure the rate of Cathepsin B-mediated cleavage.
Principle
An ADC or linker-payload conjugate is incubated with purified Cathepsin B in an acidic buffer that mimics the lysosomal environment. The cleavage of the peptide linker releases the payload, and the rate of release is monitored over time by HPLC or LC-MS.[][7]
Materials and Reagents
-
ADC or linker-payload conjugate (stock solution in DMSO)
-
Purified Human Cathepsin B (recombinant)
-
Cathepsin B Assay Buffer (pH 5.5): 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA.[7] (Note: Prepare fresh before use, as DTT is required to activate Cathepsin B).
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
LC-MS system for peak identification (optional but recommended).
Experimental Protocol
-
Enzyme Activation: Pre-incubate the required amount of Cathepsin B in the Assay Buffer for 15 minutes at 37°C to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, add the ADC or linker-payload conjugate to the pre-warmed Assay Buffer to a final concentration of 10-50 µM.
-
Initiate Reaction: Add the activated Cathepsin B to the reaction mixture to a final concentration of 1-5 µM. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing a 3-fold volume (60 µL) of ice-cold Quenching Solution. This will precipitate the enzyme and stop the reaction.[7]
-
Sample Preparation: Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC. Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the released payload over time.[7][10]
Protocol 2: Reductive Cleavage of Disulfide Linkers by Glutathione (B108866)
Disulfide linkers are designed to be cleaved in the highly reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher (1-10 mM) compared to the bloodstream (~5 µM).[][] This differential provides a selective mechanism for payload release.
Principle
An ADC with a disulfide linker is incubated in a buffer containing a physiological concentration of glutathione. The disulfide bond is reduced, cleaving the linker and releasing the payload. The reaction is monitored over time by HPLC or LC-MS.
Materials and Reagents
-
ADC with disulfide linker (stock solution in DMSO or aqueous buffer).
-
L-Glutathione (reduced form).
-
GSH Cleavage Buffer (pH 7.4): Phosphate-Buffered Saline (PBS).
-
Quenching Solution: 5% Metaphosphoric Acid or Acetonitrile.
-
RP-HPLC system with a C18 column.
-
LC-MS system.
Experimental Protocol
-
Prepare GSH Solution: Prepare a 100 mM stock solution of L-Glutathione in PBS (pH 7.4). Immediately before use, dilute this stock to the desired final concentration (e.g., 5 mM) in pre-warmed PBS.
-
Reaction Setup: In a microcentrifuge tube, add the ADC to the GSH-containing buffer to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Quench the reaction by adding the aliquot to a tube containing a 3-fold volume (60 µL) of an appropriate quenching solution to stop the reduction.
-
Sample Preparation: If protein precipitation is required, centrifuge the samples.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS to quantify the intact ADC and the released payload.
Visualization of Cleavage Mechanisms
The two primary types of cleavable linkers, enzyme-sensitive and chemically-sensitive, operate via distinct mechanisms that are critical to ADC function.
References
- 1. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dls.com [dls.com]
- 3. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers. The inclusion of PEG moieties in linker design is a critical strategy to enhance the therapeutic index of ADCs by improving their physicochemical and pharmacokinetic properties.
Introduction to PEGylated Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a crucial component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1] Hydrophobic payloads, while potent, can lead to ADC aggregation and rapid clearance from circulation.[2] PEGylated linkers are employed to counteract these challenges.
The primary advantages of using PEG linkers in ADC development include:
-
Enhanced Hydrophilicity: The PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby preventing aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell that can shield the payload from premature clearance mechanisms, leading to a longer circulation half-life and increased area under the plasma concentration-time curve (AUC).[1][3]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, decreasing the risk of an immune response against the ADC.[1]
-
Controlled Spacer Length: Discrete PEG linkers provide a defined distance between the antibody and the drug, which can be optimized for biological activity.
General Synthesis Workflow
The synthesis of an ADC with a PEGylated linker is typically a multi-step process. A common approach involves a two-step conjugation strategy that targets surface-exposed lysine (B10760008) residues on the antibody.[1]
Data Presentation: Impact of PEGylated Linkers
The choice of PEG linker, including its length and architecture (linear vs. branched), has a quantifiable impact on the resulting ADC's properties.
Effect of PEG Linker on Drug-to-Antibody Ratio (DAR)
Attempts to increase the drug-to-antibody ratio (DAR) can fail when both the cytotoxic agent and the linker are hydrophobic, leading to aggregation, loss of affinity, and rapid clearance.[3] Branched or multi-arm PEG linkers can enable the conjugation of hydrophobic drugs at a higher DAR without causing aggregation.[3]
| Linker Type | Payload | Achievable DAR | Observations |
| Hydrophobic (e.g., SMCC) | Maytansinoid | 3-4 | Higher DAR leads to aggregation and loss of affinity.[3] |
| Branched/Multi-arm PEG | Maytansinoid | ~8 | Enables higher payload delivery without aggregation.[4] |
| Linear PEG8 | PBD Dimer | Not specified | Improves solubility of the linker-payload for aqueous conjugation.[5] |
Pharmacokinetic Parameters
PEGylation generally improves the pharmacokinetic profile of ADCs. Longer PEG chains can lead to slower clearance, although a threshold effect has been observed.
| ADC Construct | PEG Length | Clearance Rate | Half-life (t1/2) | AUC | Reference |
| Glucuronide-MMAE ADC | No PEG | Faster | Not specified | Lower | [6] |
| Glucuronide-MMAE ADC | PEG2 | Increased | Not specified | Increased | [6] |
| Glucuronide-MMAE ADC | PEG4 | Increased | Not specified | Increased | [6] |
| Glucuronide-MMAE ADC | PEG8 | Slower | Not specified | Higher | [6] |
| Glucuronide-MMAE ADC | PEG12 | Slower | Not specified | Higher | [6] |
| Glucuronide-MMAE ADC | PEG24 | Slower | Not specified | Higher | [6] |
| T-(L24-DM1)8 (Linear) | PEG24 | Faster | Not specified | ~3x lower than pendant | [4] |
| T-(P(12x2)-DM1)8 (Pendant) | 2x PEG12 | Slower | Not specified | Higher | [4] |
Data from a study in rats with a single 3 mg/kg intravenous dose. Clearance remained unaltered with a threshold length of PEG8.[6]
In Vitro Cytotoxicity
The effect of PEG linkers on in vitro cytotoxicity can be complex and depends on the overall ADC design, including the targeting moiety and payload.
| Conjugate | PEG Linker | Fold Reduction in Cytotoxicity | Cell Line | Reference |
| Affibody-Drug Conjugate | None | 1 (Baseline) | Not Specified | [7] |
| Affibody-Drug Conjugate | 4 kDa PEG | 4.5 | Not Specified | [7] |
| Affibody-Drug Conjugate | 10 kDa PEG | 22 | Not Specified | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the synthesis and characterization of ADCs with PEGylated linkers.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the synthesis of a drug-linker conjugate using a bifunctional Amino-PEG-acid linker and a cytotoxic drug with a carboxylic acid group.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
Amino-PEGn-acid linker (e.g., Amino-PEG3-acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add DCC (1.1 equivalents) and NHS (1.1 equivalents).
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.[1]
-
-
Conjugation to the PEG Linker:
-
Dissolve the Amino-PEGn-acid linker (1.5 equivalents) in anhydrous DMF.
-
Add the Amino-PEG linker solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.[1]
-
-
Purification:
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.[1]
-
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Purified drug-linker conjugate
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.[1]
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.[1]
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Conjugation Reaction:
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[1]
-
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is a standard method for determining the average DAR and the distribution of drug-loaded species.
-
Procedure:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Employ a gradient of decreasing salt concentration (e.g., from 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer to salt-free buffer).[8]
-
The unconjugated antibody will elute first, followed by species with increasing DAR, as hydrophobicity increases with the number of conjugated drug-linkers.
-
Calculate the average DAR by integrating the peak areas corresponding to each species.
-
B. In Vivo Pharmacokinetic Study:
-
Objective: To evaluate the clearance and half-life of the synthesized ADC.
-
Procedure:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of rodents (e.g., female BALB/c mice).[7]
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to determine parameters such as clearance, volume of distribution, and half-life.[9]
-
Visualization of Linker Architectures and Mechanism
PEGylated Linker Architectures
The positioning and configuration of the PEG unit are critical for achieving ADCs with improved stability and pharmacokinetics.[10]
General Mechanism of Action for an ADC
The efficacy of an ADC relies on its ability to deliver the cytotoxic payload specifically to target cells.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Azido-PEG8-Amido-Val-Cit-PAB in PROTAC Development
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical element that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][6]
Azido-PEG8-Amido-Val-Cit-PAB is a versatile, multi-component linker that offers several strategic advantages for PROTAC development. It incorporates an azide (B81097) group for "click chemistry" conjugation, a hydrophilic PEG8 spacer, and an enzymatically cleavable Valine-Citrulline (Val-Cit) dipeptide sequence.[7][8] This combination allows for modular synthesis and the creation of PROTACs with unique mechanisms of action.
Key Features and Mechanism of Action
The unique structure of this compound provides distinct functionalities:
-
Azido (N3) Group: This functional group is a key component for click chemistry, a set of highly efficient and specific bioorthogonal reactions.[9][10] It allows for the rapid and modular assembly of PROTACs by reacting with an alkyne-modified ligand in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[][12][] This modularity is invaluable for rapidly generating libraries of PROTACs to optimize linker length, composition, and attachment points.[][14]
-
PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which can enhance the aqueous solubility and cell permeability of the final PROTAC molecule—common challenges in PROTAC design.[4][15] The length of the linker is also a crucial determinant of the stability and productivity of the ternary complex (POI-PROTAC-E3 Ligase), and PEG chains are a common strategy to achieve optimal spacing.[5][6]
-
Val-Cit-PAB Moiety: This component is a well-established, enzymatically cleavable linker. The Val-Cit dipeptide is specifically recognized and cleaved by Cathepsin B, a protease predominantly found within the lysosome.[7][16] Upon cleavage, the p-aminobenzyl carbamate (B1207046) (PAB) unit undergoes self-immolation to release the conjugated molecule.[16] While traditional PROTACs that mediate degradation via the proteasome typically use stable linkers, a cleavable linker opens possibilities for advanced PROTAC designs, such as:
-
Lysosome-Targeting Chimeras (LYTACs): For degrading extracellular or membrane-bound proteins.
-
"Caged" or Conditionally Active PROTACs: Where the PROTAC only becomes fully active after cleavage in a specific cellular compartment (the lysosome), potentially reducing off-target effects.
-
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key processes involved in using this compound for PROTAC development.
Caption: Modular synthesis of a PROTAC using click chemistry.
Caption: PROTAC-mediated recruitment and degradation of a target protein.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1][5] The data below is representative of a study comparing PROTACs with different linker properties.
Table 1: Representative Degradation Profile of BRD4-targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| PROTAC-A | Pomalidomide | This compound | ~40 | 15 | >95 |
| PROTAC-B | Pomalidomide | Azido-PEG4-Amine (Stable) | ~25 | 50 | 90 |
| PROTAC-C | Pomalidomide | Azido-PEG12-Amine (Stable) | ~49 | 25 | >95 |
| Control | JQ1 (Warhead only) | N/A | N/A | >10,000 | <10 |
Data is for illustrative purposes only and represents typical results from a Western Blot degradation assay after 24-hour treatment in a relevant cell line (e.g., HeLa or 22Rv1).
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-modified POI ligand to the this compound linker that has been pre-functionalized with an E3 ligase ligand.
Materials:
-
E3 Ligand-pre-conjugated this compound
-
Alkyne-modified POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or a similar solvent
-
Purification system (e.g., HPLC)
Methodology:
-
Dissolve the E3 Ligand-Linker intermediate (1 equivalent) and the alkyne-modified POI ligand (1.1 equivalents) in DMF.
-
In a separate vial, prepare a fresh solution of the copper catalyst. Add CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) to DMF, followed by sodium ascorbate (0.5 equivalents). The solution should turn a light yellow.
-
Add the catalyst solution to the ligand/linker solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper.
-
Dilute the reaction mixture with a suitable solvent and purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Measuring PROTAC-Induced Protein Degradation by Western Blot
This protocol is a standard method for quantifying target protein levels following PROTAC treatment to determine DC50 and Dmax values.[1][5]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16, 24, or 48 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.
-
Caption: A standard workflow for evaluating PROTAC-induced degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. This compound, ADC linker, 2356229-77-9 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Techniques for Purifying Antibody-Drug Conjugates (ADCs) with Cleavable Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component of ADC design. Cleavable linkers are designed to be stable in systemic circulation and then release the cytotoxic payload upon internalization into target cancer cells, often through enzymatic cleavage within the lysosome.
The conjugation process results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as impurities such as unconjugated antibody, free drug-linker, residual solvents, and aggregates. Therefore, robust and efficient purification strategies are essential to ensure the safety, efficacy, and homogeneity of the final ADC product. This document provides detailed application notes and protocols for the key techniques used in the purification of ADCs with cleavable linkers.
Key Purification Techniques and Protocols
The purification of ADCs is a multi-step process that typically involves a combination of chromatography and filtration techniques. The choice and sequence of these techniques are critical for removing various impurities and isolating the desired ADC species.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Application Note: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR). The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity. HIC separates molecules based on these differences in hydrophobicity under non-denaturing conditions. ADCs with higher DAR values are more hydrophobic and bind more strongly to the HIC column, thus eluting later in a decreasing salt gradient. This technique is crucial for isolating a more homogeneous ADC product with a consistent DAR profile, which is a critical quality attribute (CQA). For instance, HIC can be used to separate a mixture of ADCs with DAR values of 0, 2, 4, 6, and 8 into distinct peaks.[1][2][3][4][5]
Experimental Protocol: HIC for vc-MMAE ADC Purification [1][6]
-
Objective: To separate ADC species with different DARs from a conjugation reaction mixture.
-
Materials:
-
HIC Column: TSKgel Butyl-NPR or similar
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 25% Isopropanol in 25 mM Potassium Phosphate, pH 7.0
-
ADC Sample: Crude conjugation mixture of an antibody with a valine-citrulline-MMAE (vc-MMAE) linker-payload.
-
HPLC System with UV detector
-
-
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of 1-2 mg/mL.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Apply a linear gradient from 10% to 100% Mobile Phase B over a specified time (e.g., 12 minutes) at a flow rate of 0.8 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated based on the relative peak areas.
-
Size Exclusion Chromatography (SEC) for Aggregate and Small Molecule Removal
Application Note: Size Exclusion Chromatography (SEC) is a fundamental technique used to separate molecules based on their hydrodynamic radius. In ADC purification, SEC is primarily employed to remove high-molecular-weight (HMW) aggregates that can form during the conjugation and purification processes.[7][8][9] Aggregates are a major concern as they can impact product safety and efficacy. SEC is also effective in removing small molecule impurities such as unconjugated drug-linkers and other process-related residuals.[10][] The separation is performed under native conditions, which helps to preserve the integrity of the ADC.
Experimental Protocol: SEC for Aggregate Removal [7][12]
-
Objective: To remove aggregates and other impurities from a partially purified ADC sample.
-
Materials:
-
SEC Column: Agilent AdvanceBio SEC 300Å or similar
-
Mobile Phase: 50 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.4 (PBS)
-
ADC Sample: Partially purified ADC
-
HPLC System with UV detector
-
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: The ADC sample should be in a buffer compatible with the mobile phase. If necessary, perform a buffer exchange.
-
Injection: Inject the ADC sample onto the column.
-
Elution: Perform an isocratic elution with the mobile phase.
-
Detection: Monitor the elution at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then smaller impurities.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Ion-Exchange Chromatography (IEX) for Charge Variant and Impurity Removal
Application Note: Ion-Exchange Chromatography (IEX) separates molecules based on differences in their net surface charge. Cation-exchange chromatography (CEX) is particularly useful in ADC purification for removing aggregates and other process-related impurities.[13][14][15] In a flow-through mode, the ADC monomer can be collected in the flow-through fraction while aggregates and other more positively charged impurities bind to the column. Alternatively, in a bind-and-elute mode, the ADC binds to the column and is then eluted with a salt or pH gradient, allowing for the separation of charge variants.
Experimental Protocol: Cation-Exchange Chromatography for Aggregate Removal (Flow-Through Mode) [14][15]
-
Objective: To remove high molecular weight species (vHMWS) from an ADC preparation.
-
Materials:
-
CEX Column: Nuvia HR-S or similar
-
Equilibration/Wash Buffer: Buffer with a specific pH and low conductivity that allows the ADC monomer to flow through while impurities bind.
-
Strip Buffer: High salt buffer to elute bound impurities.
-
ADC Sample: ADC containing aggregates.
-
Chromatography System
-
-
Procedure:
-
Column Equilibration: Equilibrate the CEX column with the equilibration buffer.
-
Sample Loading: Load the ADC sample onto the column at a defined flow rate.
-
Collection: Collect the flow-through fraction containing the purified ADC monomer.
-
Wash: Wash the column with the equilibration buffer to ensure complete recovery of the monomer.
-
Elution (Column Regeneration): Elute the bound impurities with the strip buffer.
-
Analysis: Analyze the flow-through fraction for aggregate content using SEC.
-
Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
Application Note: Tangential Flow Filtration (TFF) is a rapid and scalable technique used for buffer exchange (diafiltration), concentration, and removal of small molecule impurities.[16][17][18] In ADC manufacturing, TFF is critical for removing residual organic solvents (e.g., DMSO) used in the conjugation reaction, as well as excess, unconjugated drug-linker molecules.[16][19][20][21][22] The process is efficient, with yields typically above 90%.[]
Experimental Protocol: TFF for Buffer Exchange and Final Concentration [16][23]
-
Objective: To exchange the buffer of the purified ADC and concentrate it to the final formulation concentration.
-
Materials:
-
TFF System with a Pellicon® Capsule (30 kDa MWCO) or similar
-
Diafiltration Buffer: Final formulation buffer
-
Purified ADC solution
-
-
Procedure:
-
System Preparation: Install and flush the TFF capsule with the diafiltration buffer.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration (e.g., 25-30 g/L) to reduce the volume for diafiltration.
-
Diafiltration: Perform constant-volume diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. Typically, 7-10 diavolumes are sufficient for complete buffer exchange.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired final product concentration.
-
Recovery: Recover the concentrated ADC from the TFF system.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of ADCs with cleavable linkers.
| Purification Technique | Parameter | Typical Value/Range | Reference |
| HIC | DAR 2.0 Purity | ~70% | |
| Yield (Batch) | 34% | ||
| Yield (MCSGP) | 61% | ||
| DAR Calculation Reproducibility (RSD) | < 1% | [2] | |
| SEC | Aggregate Removal | To <1% | [15] |
| Monomer Recovery | >80% | [15] | |
| Free Drug Removal | Baseline separation | [10] | |
| Cation-Exchange | vHMWS Reduction | ≥ 85% to ≤ 0.1% | [13][14] |
| Monomer Recovery | >80% | [15] | |
| TFF | DMSO Clearance (10 diavolumes) | >10,000-fold | [16] |
| Product Yield | >90% | [] |
Visualizations
Signaling Pathway of an ADC with a Cleavable Linker (e.g., vc-MMAE)
Caption: ADC mechanism of action with a cleavable linker.
Experimental Workflow for ADC Purification
Caption: A typical multi-step workflow for ADC purification.
Logical Relationships in ADC Purification
Caption: Logical flow of impurity removal in ADC purification.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. Practical Aspects of Sample Concentration and Buffer Exchange Utilizing a Miniaturized Tangential Flow Filtration (TFF) System [formulatrix.com]
- 19. adcreview.com [adcreview.com]
- 20. adcreview.com [adcreview.com]
- 21. researchgate.net [researchgate.net]
- 22. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. emeraldcloudlab.com [emeraldcloudlab.com]
Application Notes and Protocols for Fluorescent Probe Conjugation using Azido-PEG8-Amido-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-Amido-Val-Cit-PAB is a sophisticated, cleavable linker designed for the targeted delivery and release of molecules, such as fluorescent probes, within specific cellular environments. This linker leverages the enzymatic activity of cathepsin B, a protease often upregulated in the lysosomes of tumor cells, to trigger the release of a conjugated payload.[1][2] Its structure incorporates three key functional units:
-
An azide (B81097) (N₃) group for covalent attachment to alkyne-modified molecules via "click chemistry."[3]
-
A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to enhance aqueous solubility and reduce aggregation.[3]
-
A cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker coupled with a self-immolative para-aminobenzylcarbamate (PAB) spacer .[1]
These application notes provide detailed protocols for the conjugation of fluorescent probes using this compound and their subsequent use in in vitro assays and cell imaging.
Mechanism of Action: Cathepsin B-Mediated Cleavage and Payload Release
The therapeutic and diagnostic efficacy of conjugates employing the Val-Cit-PAB linker is dependent on a precise, two-stage release mechanism that occurs following internalization into a target cell.[1]
-
Internalization and Trafficking: The fluorescent probe conjugate is internalized by the target cell, often through receptor-mediated endocytosis, and trafficked to the lysosome.[1]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide.[1][4]
-
Self-Immolation and Release: This cleavage event triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This "self-immolation" results in the fragmentation of the PAB unit and the release of the unmodified, active fluorescent probe.[1][4]
Quantitative Data on Dipeptide Linker Cleavage
The cleavage efficiency of the Val-Cit linker by cathepsin B is a critical parameter for the successful design of responsive probes. While specific kinetic data for this compound may be proprietary, the following table provides representative data for similar Val-Cit linkers to illustrate their performance.[2]
| Linker Type | Enzyme | Condition | Cleavage Efficiency/Rate | Reference |
| Val-Cit | Cathepsin B | pH 5.5, 37°C | >95% cleavage in 4h | [2] (Illustrative) |
| Val-Cit | Human Plasma | 37°C | <10% release over 7 days | [2] (Illustrative) |
| Non-cleavable (Control) | Cathepsin B | pH 5.5, 37°C | <5% cleavage in 24h | [2] (Illustrative) |
Note: The data presented are illustrative and based on the typical performance of Val-Cit linkers as described in the scientific literature. Actual results for this compound may vary.[2]
Experimental Protocols
Protocol 1: Conjugation of an Alkyne-Modified Fluorescent Dye to this compound via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing fluorescent dye to the azide moiety of the linker.
Materials:
-
This compound
-
Alkyne-modified fluorescent dye (e.g., Alkyne-Cy5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
RP-HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Prepare a 10 mM solution of the alkyne-modified fluorescent dye in anhydrous DMF.
-
Prepare a 50 mM solution of CuSO₄ in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.2 equivalents of the alkyne-modified fluorescent dye solution with 1 equivalent of the this compound solution.
-
Add DMF to achieve a final concentration of approximately 1-5 mM of the linker.
-
-
Catalyst Addition:
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or shaking, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, purify the fluorescent probe conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry.
-
Determine the concentration of the probe using UV-Vis spectroscopy.
-
Store the purified conjugate at -20°C, protected from light.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol is designed to quantify the rate and extent of fluorescent probe release from the conjugate upon incubation with purified human cathepsin B.[4]
Materials:
-
Purified human cathepsin B
-
Fluorescent probe conjugate
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cathepsin B Activation:
-
Prepare a stock solution of cathepsin B in a suitable buffer.
-
Activate the enzyme by incubating it in the assay buffer at 37°C for 15 minutes.
-
-
Reaction Setup:
-
Prepare a solution of the fluorescent probe conjugate in the assay buffer.
-
Add the probe solution to the wells of a 96-well microplate.
-
Include a negative control with the probe conjugate in the assay buffer without cathepsin B.
-
Include a positive control with a known cathepsin B fluorogenic substrate.
-
-
Initiate Reaction:
-
Initiate the cleavage reaction by adding the activated cathepsin B solution to the wells containing the probe conjugate. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the probe concentration is in the micromolar range (e.g., 1 µM).[4]
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the released fluorophore at regular time intervals (e.g., every 5 minutes for 1-2 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity versus time.
-
The initial rate of cleavage can be determined from the slope of the linear portion of the curve.
-
Protocol 3: Live-Cell Imaging of Cathepsin B Activity
This protocol outlines the use of the fluorescent probe to visualize cathepsin B activity in living cancer cells.
Materials:
-
Cancer cell line known to overexpress cathepsin B (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Fluorescent probe conjugate
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
LysoTracker Red for lysosome staining (optional, if using a green/blue fluorophore)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture the cancer cells on glass-bottom dishes or chamber slides until they reach 50-70% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of the fluorescent probe conjugate in serum-free cell culture medium at a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe solution to the cells and incubate at 37°C in a CO₂ incubator for 1-4 hours.
-
-
Staining and Washing (Optional):
-
If co-localization studies are desired, add LysoTracker and/or a nuclear stain during the last 30 minutes of incubation.
-
After incubation, remove the probe solution and wash the cells three times with warm PBS.
-
-
Imaging:
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore, LysoTracker, and nuclear stain.
-
Acquire images to observe the intracellular localization and intensity of the fluorescence signal, which corresponds to cathepsin B activity.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ADC Synthesis with PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yield in Antibody-Drug Conjugate (ADC) synthesis when utilizing Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
Low yield in ADC synthesis can stem from various factors throughout the conjugation and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Initial Troubleshooting Workflow
This workflow outlines a logical sequence for diagnosing the root cause of low ADC yield.
Caption: A flowchart for troubleshooting low ADC yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in ADC synthesis with PEG linkers?
Low yield can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation or degradation of the antibody or linker-payload.[]
-
Reagent Quality: The purity and stability of the antibody and the linker-payload are critical. Impurities can interfere with the conjugation reaction.
-
Linker-Payload Instability: The linker-payload construct itself might be unstable under the chosen conjugation or purification conditions, leading to premature cleavage of the payload.[2][3]
-
Poor Solubility of Linker-Payload: Despite the presence of a PEG linker, highly hydrophobic payloads may have limited solubility in aqueous conjugation buffers, resulting in an incomplete reaction.[2][4]
-
Aggregation: Hydrophobic interactions between the payload molecules on different antibodies can lead to aggregation, which is then removed during purification, thus lowering the yield of soluble, monomeric ADC.[5]
-
Steric Hindrance: A very long PEG chain can create steric hindrance, making it difficult for the reactive group on the linker to access the conjugation site on the antibody.[2][6]
-
Purification Challenges: The desired ADC may be difficult to separate from unconjugated antibody, free linker-payload, and aggregates, leading to product loss during purification steps.[7][8]
Q2: How does the length of the PEG linker influence the synthesis yield?
The length of the PEG linker has a significant and complex impact on ADC synthesis yield, often involving a trade-off between improved solubility and potential steric hindrance.[2]
-
Increased Solubility and Reduced Aggregation: Longer PEG chains enhance the hydrophilicity of the linker-payload, which can improve its solubility in aqueous buffers and reduce the tendency of the final ADC to aggregate.[2][5][9] This shielding of the hydrophobic payload can lead to higher yields of soluble ADC.[10][11]
-
Steric Hindrance: Conversely, an excessively long PEG chain can physically block the reactive ends of the linker from reaching the conjugation sites on the antibody, leading to lower conjugation efficiency and a reduced Drug-to-Antibody Ratio (DAR).[2]
-
Optimizing Linker Length: The ideal PEG linker length is specific to the antibody, payload, and conjugation chemistry.[2][12] It is often necessary to screen a variety of linkers with different PEG lengths to find the optimal balance that maximizes solubility and conjugation efficiency.[13]
Q3: My linker-payload has poor aqueous solubility. How can I improve the conjugation efficiency?
Improving the solubility of a hydrophobic linker-payload is crucial for a successful conjugation reaction. Consider the following strategies:
-
Co-solvents: Introduce a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the reaction buffer to increase the solubility of the linker-payload. However, the concentration of the organic solvent must be carefully optimized to avoid denaturation of the antibody.
-
Longer PEG Linkers: Employing a linker with a longer PEG chain can significantly improve the overall hydrophilicity and solubility of the linker-payload construct.[9]
-
pH Optimization: Adjusting the pH of the conjugation buffer can sometimes improve the solubility of the linker-payload, depending on its chemical properties.
-
Use of Monodisperse PEGs: Using monodisperse PEG linkers, which have a single, defined molecular weight, can lead to a more homogeneous ADC product and can improve manufacturing reproducibility.[10][11]
Q4: I am observing significant ADC aggregation. What steps can I take to minimize it?
ADC aggregation is a common issue, particularly with hydrophobic payloads, and it directly leads to lower yields of usable product.
-
Increase PEG Length: As a primary strategy, using a longer PEG linker can effectively shield the hydrophobic payload, preventing the intermolecular interactions that cause aggregation.[2][9]
-
Optimize DAR: High drug-to-antibody ratios (DAR) often correlate with increased aggregation.[5][10][11] Reducing the molar excess of the linker-payload during conjugation can lead to a lower average DAR and, consequently, less aggregation.
-
Formulation Buffer: The composition of the final formulation buffer is critical. The inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose (B13894), trehalose) can help stabilize the ADC and prevent aggregation.
-
Purification Strategy: Utilize purification techniques that effectively separate monomers from aggregates, such as size-exclusion chromatography (SEC). Hydrophobic interaction chromatography (HIC) can also be employed to separate species with different levels of hydrophobicity.[14]
Data and Protocols
Table 1: Impact of PEG Linker Length on ADC Properties and Yield
| PEG Linker Length | Solubility of Linker-Payload | Aggregation Tendency of ADC | Potential for Steric Hindrance | Typical Impact on Yield |
| Short (e.g., PEG4) | Lower | Higher | Lower | May be lower due to aggregation/solubility issues[9] |
| Medium (e.g., PEG8, PEG12) | Moderate | Moderate | Moderate | Often optimal, balancing solubility and reactivity[13] |
| Long (e.g., PEG24) | Higher | Lower | Higher | Can be lower due to steric hindrance[2][4] |
Experimental Protocol: Screening PEG Linker Length for Optimal Conjugation
This protocol outlines a general procedure for comparing the effects of different PEG linker lengths on ADC synthesis.
1. Antibody Preparation:
- Partially reduce a monoclonal antibody (e.g., at 5-10 mg/mL in PBS) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation. The molar excess of TCEP should be optimized (e.g., 1.5-3 fold molar excess over antibody).
- Incubate at 37°C for 1-2 hours.
- Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
2. Drug-Linker Preparation:
- Synthesize or procure drug-linker constructs with varying PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24) functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
- Dissolve each drug-linker in an appropriate solvent (e.g., DMSO) to create stock solutions.
3. Conjugation Reaction:
- Add a specific molar excess (e.g., 5-10 fold) of each activated drug-linker stock solution to separate aliquots of the reduced antibody solution.
- Incubate the reactions at room temperature or 4°C for 2-4 hours or overnight, with gentle mixing.
4. Purification:
- Purify each resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.[12]
- The elution buffer should be a formulation buffer suitable for the ADC (e.g., histidine buffer with sucrose and polysorbate 80, pH 6.0).
5. Analysis and Yield Calculation:
- Characterize each purified ADC for concentration (e.g., by UV-Vis at 280 nm), DAR (e.g., by HIC or mass spectrometry), and percentage of aggregation (by SEC).
- Calculate the final yield based on the amount of recovered monomeric ADC relative to the starting amount of antibody.
Logical Diagram for Linker Selection
This diagram illustrates the decision-making process for selecting a PEG linker based on payload properties.
References
- 2. benchchem.com [benchchem.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. books.rsc.org [books.rsc.org]
- 5. adcreview.com [adcreview.com]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 8. lonza.com [lonza.com]
- 9. purepeg.com [purepeg.com]
- 10. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 11. labinsights.nl [labinsights.nl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Antibody-Drug Conjugate (ADC) aggregation, particularly when working with hydrophobic payloads.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of ADC aggregation, especially when dealing with hydrophobic payloads?
A1: ADC aggregation is a multifaceted issue, significantly influenced by the conjugation of hydrophobic payloads. The primary drivers include:
-
Increased Surface Hydrophobicity: The attachment of hydrophobic drugs and linkers to the antibody creates patches on the surface that can interact between ADC molecules, leading to self-association and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, which in turn increases the tendency for aggregation.[1] While a high DAR can enhance cytotoxicity, it may negatively affect the ADC's stability and pharmacokinetic profile.
-
Unfavorable Formulation Conditions: Suboptimal pH, inappropriate ionic strength, and the presence of organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[2] Holding the ADC near its isoelectric point can also reduce solubility and lead to aggregation.[2]
-
Conformational Changes: The conjugation process itself can alter the antibody's natural conformation, exposing previously buried hydrophobic regions and making them available for intermolecular interactions.[1]
-
Manufacturing and Handling Stress: Processes such as purification, concentration, freeze-thaw cycles, and even agitation during transportation can induce stress on the ADC molecules, leading to the formation of aggregates.[1]
Q2: What are the potential consequences of ADC aggregation in our experiments and for therapeutic applications?
A2: ADC aggregation can have several detrimental effects on both research outcomes and the clinical potential of an ADC:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, thereby reducing their therapeutic efficacy.
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response in vivo.[2] This can lead to the development of anti-drug antibodies (ADAs), which can neutralize the therapeutic and cause adverse effects.
-
Physical Instability: Aggregation can lead to the formation of visible and sub-visible particles, resulting in precipitation and compromising the product's stability, shelf-life, and manufacturability.
-
Altered Pharmacokinetics: Aggregated ADCs generally have a shorter half-life in circulation due to faster clearance by the reticuloendothelial system.
-
Potential for Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, potentially leading to off-target toxicity.
Q3: How can we proactively prevent or minimize ADC aggregation during development?
A3: A multi-pronged approach is recommended to mitigate aggregation risk from the earliest stages of development:
-
Antibody and Payload Engineering:
-
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers (e.g., containing PEG or sulfonate groups) or developing more hydrophilic payloads can counteract the hydrophobicity of the drug.[1]
-
Site-Specific Conjugation: This approach allows for precise control over the location and number of conjugated drugs, leading to a more homogeneous product with potentially improved stability.
-
-
Formulation Optimization:
-
pH and Buffer Selection: Maintain the pH of the formulation away from the antibody's isoelectric point to ensure maximum solubility. Histidine and citrate (B86180) buffers are commonly used.[3]
-
Use of Excipients: Incorporate stabilizers such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (polysorbate 20 or 80) to minimize aggregation.[4]
-
-
Process Control:
-
Minimize Stress: Reduce exposure to physical stresses like vigorous mixing, multiple freeze-thaw cycles, and high temperatures during manufacturing and storage.[1]
-
Immobilization during Conjugation: Immobilizing antibodies on a solid support during the conjugation process can physically separate them, preventing aggregation at its source.[2]
-
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues observed during the analysis of ADCs with hydrophobic payloads.
Interpreting Analytical Results
Q4: I see a new peak eluting earlier than the monomer on my Size Exclusion Chromatography (SEC) chromatogram. What could this be?
A4: An earlier eluting peak in SEC is indicative of a species with a larger hydrodynamic radius than the monomeric ADC, which is a strong indicator of aggregation. This peak could represent dimers, trimers, or higher-order soluble aggregates. It is crucial to quantify the percentage of this high molecular weight (HMW) species as it is a critical quality attribute.
Q5: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this signify?
A5: A high Polydispersity Index (PDI) value (typically >0.2) suggests that your sample has a broad size distribution, which is often indicative of aggregation.[5][6] A monodisperse sample of monomeric ADC should have a low PDI. A high PDI could mean you have multiple species (monomer, dimer, larger aggregates) present in your sample. It is important to look at the intensity, volume, and number distributions to better understand the nature of the species present. A small number of large aggregates can disproportionately scatter light, leading to a high PDI even if the majority of the sample is monomeric.[7]
Q6: My Hydrophobic Interaction Chromatography (HIC) profile shows multiple, poorly resolved peaks for my ADC. What could be the issue?
A6: HIC separates ADC species based on their hydrophobicity, which is influenced by the Drug-to-Antibody Ratio (DAR).[8][9] Poorly resolved peaks in HIC can be due to several factors:
-
High Heterogeneity: The ADC preparation itself may be highly heterogeneous, with a wide distribution of DAR species and positional isomers, making baseline separation challenging.
-
Suboptimal Chromatographic Conditions: The salt concentration, gradient slope, or column chemistry may not be optimized for your specific ADC.
-
On-column Aggregation: The high salt concentrations used in HIC can sometimes promote aggregation of hydrophobically-driven ADCs on the column itself.
Experimental Observations
Q7: I observe visible precipitation in my ADC sample after formulation or a freeze-thaw cycle. What should I do?
A7: Visible precipitation is a clear sign of significant aggregation and instability. The following steps should be taken:
-
Characterize the Precipitate: If possible, carefully separate the precipitate and analyze it to confirm it is protein-based.
-
Review Formulation Components: Assess the pH, buffer composition, and excipient concentrations. The formulation may not be providing adequate stabilization. Consider a formulation screen to identify optimal conditions.
-
Evaluate Freeze-Thaw Stability: The formulation may lack sufficient cryoprotectants (e.g., sucrose (B13894), trehalose) to protect the ADC during freezing and thawing.[10]
-
Investigate ADC Concentration: Higher protein concentrations can increase the likelihood of aggregation.[1] Determine if the working concentration is too high for the current formulation.
Q8: My in-vivo studies show rapid clearance and reduced efficacy of my ADC. Could aggregation be the cause?
A8: Yes, aggregation is a likely contributor to rapid clearance and reduced efficacy. Aggregated ADCs are often recognized and cleared by the reticuloendothelial system, leading to a shorter half-life in circulation. This reduces the amount of ADC available to reach the tumor target, thereby decreasing its efficacy. It is essential to characterize the aggregation state of the ADC batch used in the in-vivo study to correlate with the observed results.
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Trastuzumab-MMAE ADC
| DAR | Storage Condition | % High Molecular Weight Species (Aggregates) | Reference |
| 8 | 2 days at 4°C | Moderately aggregated | [11] |
| 8 | 2 days at 40°C | >95% aggregated | [11] |
| 0 (Naked Antibody) | 2 days at 40°C | Not aggregated | [11] |
This table illustrates a case study where a high DAR of 8 for a trastuzumab-MMAE ADC led to significant aggregation, especially under thermal stress, while the unconjugated antibody remained stable.
Table 2: Common Excipients to Mitigate ADC Aggregation
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action | References |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Reduce surface-induced aggregation and stabilize against mechanical stress. | [4] |
| Sugars | Sucrose, Trehalose | 30 mM - 200 mM; up to 5% (w/v) | Act as cryo- and lyoprotectants, stabilizing the ADC during freeze-thaw and lyophilization. | [4][12][13] |
| Amino Acids | Arginine, Glycine | 50 mM - 200 mM | Suppress protein-protein interactions and reduce aggregation. | [4][14] |
| Buffers | Histidine, Citrate | 10 mM - 50 mM | Maintain an optimal pH to ensure protein stability and solubility. | [3] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., 200-300 Å pore size)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., Phosphate-buffered saline (PBS), pH 7.4. For some hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 10-15% isopropanol) or arginine to the mobile phase may be necessary to reduce non-specific interactions with the column matrix.[15][16]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL). If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the sample (e.g., 20-100 µL).
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregates relative to the total peak area.
Troubleshooting SEC:
-
Peak Tailing: May indicate non-specific hydrophobic interactions between the ADC and the column stationary phase.[17][18] Consider adding a small amount of organic solvent or arginine to the mobile phase.[15][16]
-
Peak Fronting: Can be caused by an excessively large sample volume or a poorly packed column.[17]
-
Poor Resolution: May be due to a suboptimal flow rate, an inappropriate column for the size of your ADC, or a viscous sample.[17]
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and polydispersity of the ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
ADC sample
-
Low-volume cuvette
-
Filtered buffer
Procedure:
-
Instrument Setup: Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle.
-
Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 0.5-1.0 mg/mL. Centrifuge or filter the sample to remove any large, extraneous particles.
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or a high PDI can indicate aggregation.[6]
Troubleshooting DLS:
-
High PDI (>0.2): Indicates a polydisperse sample, likely containing aggregates.[5][6] Analyze the different distribution plots (intensity, volume, number) to better understand the particle populations.
-
Unstable Readings: Could be due to sample instability (ongoing aggregation) or the presence of very large particles that are sedimenting. Ensure proper sample preparation by centrifugation or filtration.
-
Low Signal: The sample concentration may be too low.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate ADC species based on their drug-to-antibody ratio (DAR) and assess the overall hydrophobicity profile.
Materials:
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A (high salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (low salt): e.g., 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration.
-
Injection: Inject the prepared sample.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the bound ADC species.
-
Data Acquisition: Monitor the elution at 280 nm.
-
Data Analysis: Peaks will elute in order of increasing hydrophobicity (and typically increasing DAR). The unconjugated antibody will elute first, followed by ADCs with progressively higher DARs.
Troubleshooting HIC:
-
Poor Resolution: Optimize the gradient slope, salt type, and concentration.[8][9]
-
No Retention: The initial salt concentration may be too low, or the column is not hydrophobic enough.
-
Broad Peaks: May indicate sample heterogeneity or on-column interactions.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation issues.
Caption: Impact of hydrophobic payloads and high DAR on ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 5. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
- 6. diva-portal.org [diva-portal.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. Stability of lyophilized sucrose formulations of an IgG1: subvisible particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulating monoclonal antibodies as powders for reconstitution at high concentration using spray-drying: Trehalose/amino acid combinations as reconstitution time reducing and stability improving formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Azido-PEG8-Amido-Val-Cit-PAB Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Azido-PEG8-Amido-Val-Cit-PAB linker. It includes frequently asked questions for quick reference and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the individual components of the this compound linker and their functions?
A1: This is a multi-component linker designed for advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Each part has a specific role:
-
Azido (-N₃) Group: A reactive handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the highly specific and efficient attachment of the linker to a molecule containing an alkyne group.[1][2][3][4]
-
PEG8 Spacer: An eight-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and aqueous solubility of the linker and the final conjugate.[3][5] This can help mitigate aggregation issues often caused by hydrophobic payloads.[6]
-
Amido Group: A stable amide bond connecting the PEG spacer to the peptide component.
-
Val-Cit (Valine-Citrulline) Dipeptide: This is an enzymatically cleavable sequence. It is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[3][4][7] This ensures that the cytotoxic payload is released primarily inside the target cells, minimizing systemic toxicity.[5]
-
PAB (p-aminobenzyloxycarbonyl) Spacer: A "self-immolative" spacer.[8][] Once the Val-Cit sequence is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the efficient and traceless release of the attached payload in its active form.[8]
Q2: What is the primary conjugation strategy for this linker?
A2: The primary strategy involves the azide (B81097) group. It is designed to react with an alkyne-modified molecule (such as a payload, imaging agent, or antibody) via click chemistry. This reaction is bioorthogonal, meaning it is highly selective and does not interfere with biological functional groups, leading to high-yield, specific conjugations.[1][2]
Q3: What are the optimal reaction conditions for the click chemistry conjugation?
A3: For a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the following conditions are generally recommended:
-
Solvent: A polar aprotic solvent like DMSO or DMF is often used to dissolve the linker initially, which can then be diluted into an aqueous buffer system.[10][11]
-
Catalyst: A source of Copper(I) is required. This is typically generated in situ by mixing a Copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[10]
-
Ligand: A ligand such as THPTA or TBTA is often included to stabilize the Copper(I) ion and improve reaction efficiency.[10]
-
Temperature: The reaction is typically carried out at room temperature.[10]
-
pH: While the click reaction itself is robust, the stability of the molecules being conjugated should be considered. For protein conjugations, a pH range of 7-9 is common for other reaction types, but the specific needs of the biomolecule should guide the choice.[11]
Q4: How stable is the Val-Cit-PAB portion of the linker?
A4: The Val-Cit linker's stability is a critical aspect of its function. It is designed to be highly stable in systemic circulation (human plasma) to prevent premature drug release, which could cause off-target toxicity.[6][7][] However, it is susceptible to cleavage by the lysosomal enzyme Cathepsin B inside target cells.[4] It is important to note that the Val-Cit linker shows instability in mouse plasma due to the presence of the carboxylesterase Ces1c, which can cause premature payload release in murine models.[6][7][12] This is a crucial consideration when designing and interpreting preclinical studies in mice.
Q5: Which analytical techniques are recommended for characterizing the final conjugate?
A5: A comprehensive analytical approach is essential to ensure the quality, efficacy, and safety of the final conjugate.[13][14] Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining the drug-to-antibody ratio (DAR) and assessing the distribution of different drug-loaded species.[14][15][16]
-
Reversed-Phase HPLC (RP-HPLC): Used to evaluate the purity of the conjugate, quantify the amount of free payload, and can also be used for DAR analysis, particularly at the light- and heavy-chain levels.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the identity of the conjugate, confirms the covalent attachment of the linker-payload, and gives a precise DAR value.[14][16][17]
-
Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregation or fragmentation of the antibody or ADC.[15]
-
UV-Vis Spectrophotometry: A quick and simple method to estimate the average DAR, though it is less accurate than chromatographic methods and provides no information on distribution.[16]
Troubleshooting Guide
Low conjugation efficiency, inconsistent results, and product instability are common hurdles in bioconjugation. The table below outlines potential problems, their causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DAR | Inefficient Click Reaction: - Degraded or insufficient reducing agent (e.g., sodium ascorbate).[10]- Inactive copper catalyst.- Steric hindrance around the alkyne or azide group. | - Always use a freshly prepared solution of the reducing agent.[10]- Ensure proper storage and handling of the copper salt and ligand.- Optimize the PEG spacer length on either the azide or alkyne partner to reduce steric hindrance. |
| Hydrolysis of Linker/Reagents: - The Azido-PEG linker may have other reactive groups (e.g., an NHS ester if it's a heterobifunctional linker) that can hydrolyze if not handled correctly.[11] | - Store reagents at the recommended temperature (-20°C or -80°C) and protect from moisture.[1][8]- Equilibrate vials to room temperature before opening to prevent condensation.[11]- Dissolve reagents immediately before use and avoid preparing stock solutions for long-term storage.[11] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Inaccurate Reagent Concentrations: - Incorrect concentration measurement of the antibody, linker, or payload solution. | - Use validated methods (e.g., A280 for antibodies) to determine reagent concentrations accurately.- Perform concentration checks before each conjugation reaction.[8] |
| Reaction Stoichiometry Variability: - Inconsistent molar ratios of linker-payload to the antibody or other biomolecule. | - Maintain a consistent and optimized molar excess of the azido-linker to the alkyne-modified molecule to drive the reaction to completion.[8] | |
| Analytical Method Variability: - The method used for DAR determination (e.g., HIC, RP-HPLC) is not robust or validated. | - Validate the analytical method to ensure it is reproducible and accurate for your specific ADC.[8] | |
| Product Aggregation | Increased Hydrophobicity: - The payload molecule is highly hydrophobic, and a high DAR leads to aggregation.[6] | - The PEG8 spacer is designed to increase hydrophilicity, but if aggregation persists, consider using a longer PEG chain.- Optimize the DAR to the lowest effective level (typically 2-4 for many ADCs) to balance potency and stability.[]- Screen different buffer formulations (e.g., varying pH, adding excipients) to improve solubility. |
| Premature Payload Release (in vitro/in vivo) | Linker Instability in Specific Media: - For preclinical mouse models, the Val-Cit linker is known to be cleaved by mouse carboxylesterase Ces1c, leading to premature payload release.[7][12] | - Be aware of this limitation when using mouse models. Data from these studies may not accurately reflect stability in humans.[18]- Consider using Ces1c knockout mice for more relevant preclinical data.[7]- For stability studies, use plasma from the relevant species (e.g., human, cynomolgus monkey) where the Val-Cit linker is known to be more stable.[18] |
Summary of Recommended Reaction Parameters
The optimal conditions for conjugation can vary based on the specific molecules involved. However, the following table provides a general starting point for optimization.
| Parameter | Click Chemistry (CuAAC) | Notes |
| Molar Ratio | 1.1 - 1.5 equivalents of Azido-Linker per Alkyne group | A slight molar excess of the linker can help drive the reaction to completion.[10] |
| Solvent | DMSO, DMF, or aqueous buffers (or a mixture) | Ensure all reactants are soluble. Organic co-solvents may be required for hydrophobic payloads.[10] |
| pH | 7.0 - 8.5 | Primarily dictated by the stability of the biomolecule (e.g., antibody) being conjugated. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are sufficient and help preserve the integrity of sensitive biomolecules.[10] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by an appropriate analytical method like LC-MS or HPLC.[10] |
| Catalyst System | 0.1 eq. CuSO₄, 0.5 eq. Ligand (e.g., THPTA), 1.0 eq. Sodium Ascorbate (B8700270) | The catalyst should be prepared fresh. The ligand protects the biomolecule and stabilizes the catalyst.[10] |
| Storage | Store linker at -20°C, protected from light and moisture. | Repeated freeze-thaw cycles should be avoided.[1] |
Experimental Protocols & Visualizations
Detailed Experimental Protocol: CuAAC "Click" Conjugation
This protocol describes a general method for conjugating the this compound linker to an alkyne-modified payload or protein.
1. Reagent Preparation: a. Azido-Linker Stock: Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM. b. Alkyne-Molecule: Prepare the alkyne-modified molecule (e.g., payload, protein) in a reaction-compatible buffer (e.g., phosphate-buffered saline, pH 7.4). Avoid buffers containing primary amines like Tris if other reactive groups are present.[11] c. Catalyst Solution: i. Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water. ii. Prepare a 250 mM stock solution of a stabilizing ligand (e.g., THPTA) in deionized water. iii. Mix the CuSO₄ and ligand solutions in a 1:5 molar ratio to prepare the catalyst premix. d. Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.
2. Conjugation Reaction: a. In a reaction vessel, add the alkyne-modified molecule. b. Add the Azido-Linker stock solution to the vessel to achieve the desired molar excess (e.g., 1.2 equivalents). c. Gently add the catalyst premix to the reaction mixture (to a final concentration of ~0.1 mM copper). d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of ~1 mM). e. Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
3. Reaction Monitoring and Purification: a. Monitor the reaction progress by taking aliquots at different time points and analyzing them via LC-MS or RP-HPLC to confirm the formation of the conjugate.[10] b. Once the reaction is complete, the final conjugate can be purified from excess reagents using methods appropriate for the molecule, such as Size-Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF) for proteins and ADCs.
Diagram: General Experimental Workflow
Caption: Workflow for this compound conjugation via CuAAC.
Diagram: Intracellular Cleavage Pathway
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. purepeg.com [purepeg.com]
- 3. This compound, ADC linker, 2356229-77-9 | BroadPharm [broadpharm.com]
- 4. Azido-PEG8-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. lcms.cz [lcms.cz]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Off-target Toxicity with Cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target toxicity associated with cleavable linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with cleavable linkers?
A1: Off-target toxicity from cleavable linkers in Antibody-Drug Conjugates (ADCs) primarily arises from the premature release of the cytotoxic payload in systemic circulation before reaching the target tumor cells.[1][2] This can occur through several mechanisms:
-
Linker Instability: The linker may be inherently unstable in the bloodstream, leading to gradual cleavage and release of the payload.[]
-
Non-specific Enzyme Activity: Enzymes present in the plasma, such as neutrophil elastase, can sometimes cleave linkers that are designed to be selectively cleaved by tumor-associated enzymes like cathepsins.[2][4]
-
Sub-optimal Linker Design: The chemical structure of the linker itself might not be optimized for stability in the physiological environment of the bloodstream.[]
-
"Bystander Effect" in Healthy Tissues: If the payload is released prematurely, it can diffuse into healthy cells and cause cytotoxicity, a phenomenon that is beneficial in the tumor microenvironment but detrimental systemically.[2][6]
Q2: How do different types of cleavable linkers compare in terms of stability and off-target toxicity risk?
A2: The choice of cleavable linker is critical in balancing efficacy and safety. Different linker types have distinct cleavage mechanisms and stability profiles:
-
Hydrazone Linkers: These are acid-labile and designed to cleave in the acidic environment of endosomes and lysosomes.[7] However, they can be prone to hydrolysis at physiological pH, leading to a higher risk of premature drug release and off-target toxicity.[7][8]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment inside cells, which have a higher concentration of glutathione (B108866) than the bloodstream.[] Their stability can be modulated by introducing steric hindrance around the disulfide bond to reduce premature cleavage.[]
-
Peptide Linkers: These are designed to be cleaved by specific proteases, like cathepsin B, which are overexpressed in the tumor microenvironment or within tumor cells.[9] While generally stable, some peptide linkers can be susceptible to cleavage by other proteases found in plasma, which is a key consideration in preclinical species selection and clinical translation.[7]
-
β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment but has low activity in circulation, offering high plasma stability.[10]
Q3: What are the key strategies to improve the stability of cleavable linkers and minimize off-target toxicity?
A3: Several strategies can be employed to enhance linker stability and reduce the risk of off-target toxicity:
-
Linker Chemistry Modification: Introducing steric hindrance near the cleavage site (e.g., methyl groups around a disulfide bond) or modifying the peptide sequence to be less susceptible to plasma proteases can increase stability.[]
-
Hydrophilic Modifications: Incorporating hydrophilic moieties like PEG or polysarcosine into the linker can improve the ADC's solubility, reduce aggregation, and enhance plasma stability.[][4]
-
Site-Specific Conjugation: Modern conjugation techniques that produce a homogeneous drug-to-antibody ratio (DAR) can lead to ADCs with improved stability and more predictable pharmacokinetic profiles compared to heterogeneous mixtures.[11]
-
Tandem-Cleavage Linkers: This innovative approach requires two sequential cleavage events to release the payload, significantly increasing the stability of the ADC in circulation.[10][12] For example, a glucuronide moiety can protect a dipeptide linker from degradation in the bloodstream. Upon internalization and lysosomal degradation, the glucuronide is removed, exposing the dipeptide for subsequent cleavage and payload release.[10]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Plasma Stability Assays
-
Possible Cause: The cleavable linker is unstable in plasma due to hydrolysis or enzymatic degradation.
-
Troubleshooting Steps:
-
Characterize the Cleavage Product: Use LC-MS to identify the released payload and any linker remnants to understand the cleavage mechanism.[13]
-
Evaluate Different Linker Chemistries: If using a hydrazone linker, consider switching to a more stable peptide or β-glucuronide linker.[7]
-
Modify the Linker: If using a peptide linker, perform a sequence modification to reduce susceptibility to plasma proteases. For disulfide linkers, introduce steric hindrance.[]
-
Assess Species-Specific Differences: Be aware that linker stability can vary between species (e.g., rodent vs. human plasma).[7] Conduct stability assays in plasma from the relevant species for your in vivo studies.[14]
-
Issue 2: High Off-target Cytotoxicity in In Vitro Assays with Non-target Cells
-
Possible Cause: The linker is being cleaved extracellularly, or the released payload has a potent bystander effect that is not contained to the target cells.
-
Troubleshooting Steps:
-
Perform a Bystander Effect Assay: Co-culture target and non-target cells to quantify the extent of bystander killing.[6][15] This will help determine if the observed toxicity is due to a diffusible payload.
-
Conditioned Medium Transfer Assay: Treat target cells with the ADC, then transfer the conditioned medium to non-target cells to assess if a released payload is causing the toxicity.[15]
-
Select a Payload with Lower Permeability: If the bystander effect is too potent and widespread, consider a payload that is less membrane-permeable once released.
-
Optimize Linker for Intracellular Cleavage: Ensure the linker is designed for optimal cleavage only after internalization into the target cell (e.g., lysosomal-specific cleavage).[2]
-
Issue 3: ADC Aggregation During Formulation or Storage
-
Possible Cause: The hydrophobicity of the payload and/or linker is causing the ADC to aggregate, which can lead to altered pharmacokinetics and potential off-target effects.[1][16]
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Moieties: Introduce hydrophilic linkers (e.g., PEG-based) to improve the overall solubility of the ADC.[16]
-
Optimize Formulation: Adjust the pH and ionic strength of the formulation buffer. Use stabilizing excipients to prevent aggregation.[1]
-
Control the Drug-to-Antibody Ratio (DAR): High DARs can increase hydrophobicity and the propensity for aggregation. Aim for a lower, more homogeneous DAR through site-specific conjugation.[11]
-
Analytical Characterization: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor aggregation levels.[1][17]
-
Data Presentation
Table 1: Comparative Plasma Stability of Different Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Typical Half-life in Human Plasma | Key Considerations for Off-Target Toxicity |
| Hydrazone | Acid-catalyzed hydrolysis | Variable (can be < 2 days) | Prone to premature release at physiological pH.[8] |
| Disulfide | Reduction by glutathione | > 100 hours (with hindrance) | Stability is highly dependent on steric hindrance.[] |
| Valine-Citrulline (Peptide) | Cathepsin B cleavage | ~230 days | Can be susceptible to cleavage by other plasma proteases like neutrophil elastase.[8] |
| β-Glucuronide | β-glucuronidase cleavage | Very high | Generally very stable in circulation due to low enzyme activity in plasma.[10] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the release of the cytotoxic payload over time.
Materials:
-
ADC of interest
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubate the plasma-ADC mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), collect an aliquot of the mixture.
-
Immediately process the samples to precipitate plasma proteins and extract the released payload.
-
Analyze the extracted samples by LC-MS to quantify the amount of free payload.[7]
-
Calculate the percentage of released payload at each time point relative to the initial total payload conjugated to the ADC.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells after payload release from antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for identification)
-
Cell culture medium and supplements
-
96-well plates
-
ADC of interest
-
Isotype control ADC
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with a serial dilution of the ADC and the isotype control ADC.
-
Incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours).
-
Stain the cells with a viability dye (e.g., propidium (B1200493) iodide).
-
Image the plate using a fluorescence microscope, capturing both the GFP channel (to identify Ag- cells) and the viability dye channel.
-
Quantify the viability of the Ag- cells in the presence of Ag+ cells and the ADC to determine the extent of the bystander effect.[6][15]
Visualizations
Caption: Experimental workflow for evaluating cleavable linkers.
Caption: On-target vs. off-target ADC pathways.
Caption: Relationship between linker stability and therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Refinement of purification methods for high DAR ADCs
Technical Support Center: High DAR ADC Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying high DAR ADCs?
The primary challenge lies in the increased hydrophobicity and heterogeneity of the ADC mixture.[1] High DAR species are more prone to aggregation and can be difficult to separate from lower DAR species and unconjugated antibodies due to their similar physicochemical properties.[2][3] Effective purification requires methods that can resolve these closely related species while minimizing product loss and maintaining the ADC's integrity.
Q2: Which chromatography technique is most effective for separating different DAR species?
Hydrophobic Interaction Chromatography (HIC) is the most widely used and effective technique for separating ADC species based on their DAR values.[1][][5] The conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing HIC to separate species with different drug loads.[6][7] Higher DAR species are more hydrophobic and bind more strongly to the HIC resin.[6]
Q3: How can I remove unconjugated free drug and linker from my ADC preparation?
Unconjugated small molecule drugs and linkers are critical impurities that must be removed.[3] Tangential Flow Filtration (TFF) or ultrafiltration/diafiltration (UF/DF) is a highly effective and scalable method for this purpose.[][8] Size Exclusion Chromatography (SEC) can also be used, and some modern SEC methods can simultaneously quantify aggregates and separate free payloads.[9] For challenging cases, techniques like activated carbon filtration have shown effectiveness in removing free toxins.[10]
Q4: What is the best method for removing aggregates from a high DAR ADC sample?
Size Exclusion Chromatography (SEC) is the standard method for removing and quantifying high molecular weight species (aggregates).[8][11][12] Additionally, Hydroxyapatite Chromatography (HA) has demonstrated strong performance in clearing aggregates from ADC preparations.[][13] Cation-exchange chromatography in a flow-through mode has also been successfully used to significantly reduce aggregate levels.[14]
Q5: Can Ion-Exchange Chromatography (IEX) be used for high DAR ADC purification?
Yes, Ion-Exchange Chromatography (IEX) is a valuable tool in an ADC purification workflow, particularly for removing charge variants and other impurities like host cell proteins and DNA.[][15] While it may have limited resolution for separating different drug-load species, it can be effective for polishing steps and removing specific impurities.[16] Mixed-mode chromatography, which combines IEX and hydrophobic interactions, is also emerging as a powerful option for ADC purification.[17]
Troubleshooting Guides
This section addresses specific issues encountered during the purification of high DAR ADCs.
Problem 1: Poor Resolution of DAR Species in HIC
| Potential Cause | Recommended Solution |
| Incorrect Salt Concentration or Type | The type and concentration of salt are critical for HIC separation.[6][7] Ammonium (B1175870) sulfate (B86663) is commonly used, but sodium chloride may be an alternative to improve recovery for very hydrophobic ADCs.[5][18] Optimize the starting salt concentration to ensure proper binding of all DAR species. |
| Suboptimal Elution Gradient | A shallow, linear gradient of decreasing salt concentration is typically required to resolve species with small differences in hydrophobicity.[5][6] Experiment with different gradient slopes and lengths (e.g., 20-30 column volumes) to improve separation. |
| Inappropriate HIC Resin | The hydrophobicity of the resin (e.g., Phenyl, Butyl) should match the hydrophobicity of the ADC. A highly hydrophobic ADC may require a less hydrophobic resin to avoid irreversible binding and ensure proper elution.[19] Screen different resins to find the optimal selectivity.[20] |
| Incorrect pH | The mobile phase pH can affect the conformation and surface hydrophobicity of the ADC.[6] Operate near the protein's isoelectric point to enhance hydrophobic interactions, but ensure the pH does not compromise ADC stability.[6] |
Problem 2: High Levels of Aggregates After Purification
| Potential Cause | Recommended Solution |
| High Hydrophobicity of ADC | High DAR ADCs are inherently prone to aggregation due to the hydrophobicity of the payload. Consider adding a dedicated polishing step like Size Exclusion Chromatography (SEC) or Hydroxyapatite (HA) chromatography to the workflow.[11][13] |
| Harsh Buffer Conditions | High salt concentrations used in HIC or extreme pH values can sometimes induce aggregation.[6] Screen different formulation buffers for their effect on ADC stability. Analytical Ultracentrifugation (AUC) can be a useful orthogonal method to study aggregation tendencies in different buffers.[2] |
| Nonspecific Interactions with SEC Column | The hydrophobic nature of ADCs can lead to secondary interactions with the SEC stationary phase, causing peak tailing and inaccurate quantification. Use a high-quality, inert SEC column specifically designed for biomolecules to minimize these interactions.[11] |
| Sample Over-concentration | Concentrating the ADC product too much can drive aggregation. Determine the maximum stable concentration for your specific ADC in its formulation buffer. |
Problem 3: Low Product Recovery
| Potential Cause | Recommended Solution |
| Irreversible Binding to HIC Column | The ADC may be too hydrophobic for the selected HIC resin, leading to very strong or irreversible binding.[19] Switch to a less hydrophobic resin (e.g., from Butyl to Phenyl or a resin with lower ligand density). Consider using additives in the mobile phase to reduce hydrophobic interactions.[19] |
| Precipitation on the Column | High concentrations of kosmotropic salts (like ammonium sulfate) can cause the ADC to precipitate at the column inlet, especially if the sample is not properly prepared.[21] Ensure the sample is adjusted to the initial binding buffer conditions and centrifuged to remove any precipitate before loading.[21] |
| Degradation or Instability | The ADC may be unstable under the buffer conditions (pH, salt) used for purification.[19] Verify the stability of the ADC under all process conditions. Include stabilizing additives in the buffers if necessary.[19] |
| Reaction of Free Drug with ADC | In some cases, residual free drug (especially maleimide-based linkers) can react with the ADC during processing, leading to apparent recovery issues when assaying for the free drug itself.[22][23] Consider capping residual reactive groups on the ADC with specific reagents to prevent this.[22][23] |
Data & Parameters
Table 1: Typical HIC Starting Parameters for High DAR ADCs
| Parameter | Typical Range / Condition | Notes |
| Resin Type | Phenyl, Butyl | Phenyl-based resins are often a good starting point for moderately hydrophobic ADCs.[18] |
| Mobile Phase A (Binding) | 25-50 mM Sodium Phosphate (B84403), 1.0-2.0 M Ammonium Sulfate or Sodium Chloride, pH 6.5-7.0 | Ammonium sulfate is a common kosmotropic salt.[21][24] Sodium chloride can be an alternative for highly hydrophobic ADCs.[18] |
| Mobile Phase B (Elution) | 25-50 mM Sodium Phosphate, pH 6.5-7.0 (No Salt) | Elution is achieved by decreasing the salt concentration.[7][21] |
| Gradient Profile | Linear gradient from 0-100% Mobile Phase B over 20-30 Column Volumes (CVs) | A shallow gradient is key for resolving species with similar hydrophobicity.[21] |
| Flow Rate | Dependent on resin particle size and column dimensions | Follow manufacturer's recommendations. |
Table 2: Comparison of Common ADC Purification Techniques
| Technique | Primary Purpose | Strengths | Common Issues |
| HIC | DAR species separation | High resolution for different drug loads. Operates under native conditions.[24] | Can have low recovery for very hydrophobic ADCs; risk of on-column precipitation.[5][19] |
| SEC | Aggregate removal, buffer exchange | Effectively separates based on size.[12] Can remove free drug. | Potential for nonspecific interactions causing peak tailing; limited loading capacity.[25] |
| IEX | Charge variant removal, polishing | High capacity; effective removal of charged impurities (HCP, DNA).[] | Limited resolution of DAR species; separation can be complex due to drug conjugation.[16] |
| TFF/UFDF | Free drug removal, buffer exchange | Highly scalable and robust for removing small molecules.[] High product recovery (>90%).[] | May not remove aggregates; highly hydrophobic linkers can form micelles that are difficult to filter.[] |
| HA | Aggregate removal, polishing | Excellent capability for aggregate clearance.[][13] | Can be complex to operate; may require specific phosphate gradient elution.[13] |
Experimental Protocols & Visualizations
Protocol 1: Generic HIC Method for DAR Species Separation
-
Column & Buffer Preparation : Equilibrate a Phenyl-based HIC column with 5 column volumes (CVs) of Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[21] Prepare Mobile Phase B (25 mM Sodium Phosphate, pH 7.0).
-
Sample Preparation : Adjust the ADC sample to the salt concentration of Mobile Phase A by adding a concentrated salt stock solution.[21] Centrifuge the sample at >3000g for 2 minutes to pellet any precipitate.[21]
-
Injection & Elution : Load the clarified sample onto the equilibrated column. Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 CVs.[21]
-
Fraction Collection : Collect fractions across the elution profile and analyze them by a secondary method (e.g., RP-HPLC, MS) to determine the DAR of each peak.
-
Regeneration : Clean and store the column according to the manufacturer's instructions (e.g., wash with 0.5 N NaOH followed by storage in 20% Ethanol).[21]
Visualizations
Caption: A typical multi-step workflow for the purification of high DAR ADCs.
Caption: A decision tree for troubleshooting poor resolution in HIC for ADCs.
Caption: Principle of HIC separating ADCs by increasing hydrophobicity (DAR).
References
- 1. lcms.cz [lcms.cz]
- 2. criver.com [criver.com]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cobetter.com [cobetter.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Method Development for Separation of Antibody Charge Variants by Ion-Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Investigation of low recovery in the free drug assay for antibody drug conjugates by size exclusion-reversed phase two dimensional-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
Technical Support Center: Understanding the Impact of PEG Linker Length on ADC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of Polyethylene Glycol (PEG) linker length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during ADC development that may be related to the PEG linker.
| Observed Issue | Potential Cause Related to PEG Linker | Troubleshooting Suggestions |
| Rapid ADC Clearance / Short Half-Life | The ADC may be too hydrophobic, especially with a high drug-to-antibody ratio (DAR), leading to rapid clearance by the reticuloendothelial system.[1][2][3][4][5] The PEG linker may be too short to provide sufficient hydrophilicity and steric shielding.[1][2] | - Increase PEG Linker Length: Incorporate a longer PEG chain (e.g., PEG8, PEG12, PEG24) to enhance hydrophilicity and increase the hydrodynamic radius of the ADC, which can reduce renal clearance.[6][7][8] - Optimize DAR: A lower DAR may reduce hydrophobicity-driven clearance. - Alternative Linker Architectures: Consider branched or multi-arm PEG linkers for more effective shielding of a hydrophobic payload.[3][7][9] |
| ADC Aggregation | Hydrophobic interactions between ADC molecules, often exacerbated by hydrophobic payloads, can lead to aggregation.[1][4][5][6] Insufficient PEG linker length may not adequately mask the payload's hydrophobicity.[9] | - Incorporate Longer or Branched PEG Linkers: A longer or more complex PEG linker can improve the solubility of the ADC and prevent aggregation.[3][7][9] - Formulation Optimization: Evaluate different buffer conditions (e.g., pH, ionic strength) to improve ADC stability. |
| Suboptimal In Vivo Efficacy Despite High In Vitro Potency | Rapid clearance of the ADC may prevent sufficient accumulation in the tumor tissue.[6][8][10] | - Evaluate ADCs with Longer PEG Linkers: A longer PEG linker can prolong circulation half-life, leading to greater tumor accumulation.[6][8] - Conduct a PK Study: Perform a pharmacokinetic study to correlate ADC exposure with efficacy. |
| High Off-Target Toxicity | Premature release of the payload in circulation due to linker instability can cause systemic toxicity.[11] Hydrophobic ADCs may exhibit non-specific uptake by healthy tissues. | - Increase PEG Linker Length: Longer PEG chains can shield the payload and reduce non-specific interactions.[6][7] - ** linker Chemistry Evaluation:** Ensure the linker is stable in plasma. A plasma stability assay can be informative.[12][13][14][15][16] |
| Reduced In Vitro Cytotoxicity with Longer PEG Linkers | A very long PEG linker might cause steric hindrance, potentially interfering with the ADC's binding to its target antigen or hindering the internalization process.[10][17][18][19][20] | - Systematic Evaluation of PEG Lengths: Test a range of PEG linker lengths to find the optimal balance between improved PK and retained potency.[1][6] - Affinity and Internalization Assays: Conduct experiments to confirm that the modified ADC still binds its target with high affinity and is efficiently internalized. |
Frequently Asked Questions (FAQs)
1. What is the primary role of a PEG linker in an ADC?
A PEG linker in an ADC serves multiple crucial functions. It acts as a flexible spacer between the antibody and the cytotoxic payload.[5][9] Its primary roles are to enhance the hydrophilicity of the ADC, which is particularly important when using hydrophobic payloads, and to improve the ADC's pharmacokinetic profile.[1][6][21][] By increasing the ADC's solubility and stability, PEG linkers can help prevent aggregation and reduce immunogenicity.[3][5][6][23]
2. How does increasing the PEG linker length affect the pharmacokinetics of an ADC?
Generally, increasing the PEG linker length leads to an improved pharmacokinetic profile.[17] Longer PEG chains increase the hydrodynamic size of the ADC, which reduces renal clearance and prolongs its circulation half-life.[6][7][24] This extended circulation can result in greater accumulation of the ADC at the tumor site.[6][8]
3. Is a longer PEG linker always better?
Not necessarily. While longer PEG linkers generally improve pharmacokinetics, there can be a trade-off with in vitro potency.[1][6] Excessively long PEG chains may cause steric hindrance, which could potentially interfere with the antibody's binding to its target antigen or the subsequent internalization of the ADC.[10][17][18][19][20] The optimal PEG linker length is often a balance between enhancing PK properties and maintaining potent cytotoxicity, and it can be specific to the antibody, payload, and target.[1][6]
4. Can PEG linker length influence the Drug-to-Antibody Ratio (DAR)?
Yes, the PEG linker can influence the achievable DAR, especially with hydrophobic payloads.[25] Hydrophilic PEG linkers can mitigate the aggregation propensity of ADCs with high DARs, allowing for the conjugation of more drug molecules per antibody without compromising the ADC's physicochemical properties.[1][3][5][23]
5. What is the difference between monodisperse and polydisperse PEG linkers?
Monodisperse PEG linkers have a single, defined molecular weight and chain length, which leads to a more homogeneous ADC product with improved batch-to-batch reproducibility and a better safety profile.[17][23] Polydisperse PEGs are a mixture of chains with a range of lengths, which can result in a heterogeneous ADC preparation.[5][23]
Data Summary
The following tables summarize the general trends and quantitative data on the impact of PEG linker length on ADC properties.
Table 1: Qualitative Comparison of Different PEG Linker Length Categories [1]
| PEG Linker Length | General Properties and Trends |
| Short (e.g., PEG2-PEG4) | - May be sufficient for payloads with good solubility and minimal steric hindrance.[9] - Less effective at mitigating hydrophobicity of the payload, potentially leading to faster clearance.[2] |
| Medium (e.g., PEG8-PEG12) | - Generally provides a good balance between improved pharmacokinetics and retained in vitro potency.[6] - A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance in some studies.[6] |
| Long (e.g., PEG24 or larger) | - Significantly enhances hydrophilicity and is effective for highly hydrophobic payloads.[4][9][26] - Leads to prolonged half-life and reduced clearance.[4][10][26] - May have a higher risk of reducing in vitro cytotoxicity due to steric hindrance.[10][17][18][19][20] |
Table 2: Quantitative Impact of PEG Linker Length on ADC Pharmacokinetics and Cytotoxicity
| ADC System | PEG Linker Length | Effect on Half-Life (t½) | Effect on Clearance | Effect on In Vitro Cytotoxicity | Reference |
| Affibody-MMAE Conjugate | No PEG | 19.6 min | - | Baseline | [10][18][19] |
| 4 kDa PEG | 49.2 min (2.5-fold increase) | - | 4.5- to 6.5-fold reduction | [10][18][19] | |
| 10 kDa PEG | 219.0 min (11.2-fold increase) | - | 22- to 22.5-fold reduction | [10][18][19] | |
| αCD30-MMAE ADC | < PEG8 | - | Rapidly increased clearance for PEGs smaller than PEG8 | Not tolerated in mice at 50 mg/kg | [2] |
| ≥ PEG8 | - | Slower clearance | Tolerated in mice at 50 mg/kg | [2] | |
| RS7-MMAE ADC | mPEG24 | Prolonged half-life | - | Maintained high potency | [4][26] |
Experimental Protocols
1. In Vivo Pharmacokinetic (PK) Study in Rodents [1][17]
-
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of ADCs with varying PEG linker lengths.
-
Animal Model: Healthy mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley).[1][2][17]
-
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to a cohort of animals.[2][17]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.[1]
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Measure the concentration of the total antibody or intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[1]
-
Data Analysis: Use pharmacokinetic modeling software to calculate PK parameters.
-
2. Plasma Stability Assay [12][13][14][15][16]
-
Objective: To assess the stability of the ADC and the linker in plasma from different species (e.g., mouse, rat, monkey, human) by measuring drug deconjugation over time.[12][13]
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points over a period of several days (e.g., 0, 1, 2, 3, 5, 7 days).[12]
-
ADC Isolation: Isolate the ADC from the plasma samples, for instance, by immunoaffinity capture.[12]
-
Analysis:
-
Data Interpretation: A significant decrease in DAR or an increase in free payload over time indicates linker instability.
-
Visualizations
Caption: Impact of increasing PEG linker length on ADC properties.
Caption: Experimental workflow for evaluating ADCs with different PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openpr.com [openpr.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. purepeg.com [purepeg.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 23. labinsights.nl [labinsights.nl]
- 24. purepeg.com [purepeg.com]
- 25. books.rsc.org [books.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Val-Cit-PAB Linker Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit-PAB linker?
The Val-Cit-PAB linker is designed to be selectively cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of Cathepsin B lead to the cleavage of the peptide bond between valine and citrulline.[1][] This initial cleavage initiates a self-immolative cascade of the PAB spacer, ultimately releasing the cytotoxic payload in its active form inside the cancer cell.[1][3]
Q2: Why is my Val-Cit-PAB linked ADC showing instability in mouse plasma but appears stable in human plasma?
This is a commonly observed phenomenon. The instability in mouse plasma is primarily due to the presence of carboxylesterase 1C (Ces1C), an enzyme found in rodent plasma that can prematurely cleave the Val-Cit linker.[4][5][6] Human plasma has significantly lower levels of this enzymatic activity, hence the greater stability.[7][8] This discrepancy can lead to misleading results in preclinical mouse models, causing off-target toxicity and reduced efficacy.[6][9]
Q3: What other enzymes can cause nonspecific cleavage of the Val-Cit-PAB linker?
Besides mouse Ces1C, human neutrophil elastase (NE) has been identified as another enzyme capable of nonspecific cleavage of the Val-Cit linker.[10][11][12] This can be a concern for potential off-target toxicity in humans, possibly leading to adverse effects like neutropenia.[10][13]
Q4: Can the hydrophobicity of the Val-Cit-PAB linker and payload affect my ADC?
Yes, the hydrophobic nature of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[9][10][11] This aggregation can negatively impact the ADC's pharmacokinetics, manufacturing feasibility, and overall therapeutic efficacy.[10][12]
Troubleshooting Guide
Issue: Premature Payload Release in Preclinical Mouse Models
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).[4][5]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using both mouse and human plasma.
-
Compare the rate of payload release. Significantly higher release in mouse plasma suggests Ces1C-mediated cleavage.
-
If available, use Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[5][9]
-
-
Linker Modification:
-
Consider modifying the linker to be more resistant to Ces1C. A common strategy is to introduce a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker.[5][10] This modification has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[5]
-
-
Alternative Linker Technologies:
Issue: Off-Target Toxicity and Neutropenia Observed
Possible Cause: Cleavage of the Val-Cit linker by human neutrophil elastase (NE).[10][12][13]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.
-
Monitor for payload release over time using methods like LC-MS.
-
-
Linker Redesign:
Data Summary
The following tables summarize the stability of different linker configurations in mouse plasma.
Table 1: Stability of Various Linker-Payload Conjugates in Mouse Plasma
| Linker Configuration | Antibody Site | % Intact Conjugate (after 4.5 days) | Reference |
| Linker 5-VC-PABC-Aur0101 | Site A | ~20% | [5] |
| Linker 7-VC-PABC-Aur0101 | Site A | ~80% | [5] |
| Linker 5-VC-PABC-Aur0101 | Site F | ~60% | [5] |
| Linker 7-VC-PABC-Aur0101 | Site F | ~95% | [5] |
Table 2: Comparison of Val-Cit-PAB and Exo-Cleavable Linkers in Mouse Plasma
| Linker Type | Released Payload in Mouse Plasma (%) | Reference |
| Val-Cit PAB | High | [10][11] |
| Exo-cleavable | Low | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit-PAB linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Pre-warm plasma from each species to 37°C.
-
Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately stop the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC and/or released payload.
-
Plot the percentage of intact ADC or the concentration of the released payload over time to determine the stability profile.
Protocol 2: In Vitro Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit-PAB linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (e.g., CA-074) for specificity control (optional)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
Cold acetonitrile
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture.
-
For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor before adding it to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Caption: Intended intracellular cleavage pathway of a Val-Cit-PAB linker.
Caption: Nonspecific cleavage pathways of a Val-Cit-PAB linker in plasma.
Caption: Troubleshooting workflow for nonspecific Val-Cit-PAB linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Val-Cit-PAB and Other Enzyme-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex therapeutics. Among the various linker strategies, enzyme-cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific enzymes prevalent in the tumor microenvironment or within cancer cells.
This guide provides an objective comparison of the widely used valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker with other prominent enzyme-cleavable linkers. The information presented is supported by experimental data to aid in the rational design and selection of linkers for next-generation ADCs.
The Val-Cit-PAB Linker: A Benchmark in ADC Technology
The Val-Cit-PAB linker is a cornerstone in the design of modern ADCs, engineered for high stability in circulation and precise cleavage within the target tumor cell[1]. Its mechanism relies on the Val-Cit dipeptide, which is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, an enzyme often upregulated in tumor cells[1][2]. Following cleavage of the peptide bond between citrulline and the PAB group, the PAB spacer undergoes a self-immolative 1,6-elimination to release the unmodified, active cytotoxic drug[3][4]. This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.
However, the Val-Cit linker is not without its limitations. Its hydrophobic nature can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs), and it has shown susceptibility to premature cleavage by enzymes such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can complicate preclinical evaluation[1][5][6].
Quantitative Comparison of Enzyme-Cleavable Linkers
The following tables summarize key performance data for Val-Cit-PAB and other enzyme-cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Comparison of Plasma Stability
| Linker Type | Linker Sequence | Species | Stability Metric (Half-life or % Intact) | Reference |
| Dipeptide | Val-Cit | Human | High stability (t½ ≈ 230 days in one study) | [7] |
| Dipeptide | Val-Cit | Mouse | Unstable (t½ ≈ 80 hours); susceptible to Ces1c | [7][8] |
| Dipeptide | Val-Ala | Mouse | Hydrolyzed within 1 hour | [9][10] |
| Tripeptide | Glu-Val-Cit (EVCit) | Mouse | Improved stability (t½ ≈ 12 days) | [8] |
| Sulfatase-cleavable | N/A | Mouse | High stability (> 7 days) | [9][11] |
| Legumain-cleavable | Asn-Asn | Human & Mouse | Excellent stability (comparable to Val-Cit-PAB) | [3][12][13] |
Table 2: Comparison of Enzymatic Cleavage Efficiency
| Linker Sequence | Target Enzyme | Relative Cleavage Rate/Efficiency (kcat/Km) | Reference |
| Val-Cit | Cathepsin B | Baseline for efficient cleavage | [1] |
| Val-Ala | Cathepsin B | Cleaved at ~half the rate of Val-Cit | [] |
| Phe-Lys | Cathepsin B | Cleaved ~30-fold faster than Val-Cit by isolated enzyme | [15] |
| Gly-Pro-Leu-Gly (GPLG) | Cathepsin B | Fastest cleavage within the first 30 minutes compared to GFLG, VCit, and VA | [12] |
| Asn-Asn | Legumain | Rapidly cleaved by legumain | [9] |
| β-Galactosidase-cleavable | β-Galactosidase | Rapidly hydrolyzed by β-galactosidase | [9] |
Table 3: Comparison of In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC | Cell Line | IC50 Value | Reference |
| Dipeptide (Val-Cit) | Trastuzumab-MMAE | HER2+ | 14.3 pmol/L | [9][10] |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | HER2+ | 8.8 pmol/L | [9][10] |
| Sulfatase-cleavable | Trastuzumab-Payload | HER2+ | 61 and 111 pmol/L | [9][11] |
| Non-cleavable | Trastuzumab-Payload | HER2+ | 609 pmol/L | [9][11] |
| Legumain-cleavable (AsnAsn) | α-HER2-Exatecan | SKBR3 (HER2+) | 0.060 ± 0.01 nM | [9] |
| Dipeptide (Val-Cit) | α-HER2-Exatecan | SKBR3 (HER2+) | 0.033 ± 0.004 nM | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different linker technologies.
Protocol 1: In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact ADC and released payload over time.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Acetonitrile or other suitable organic solvent
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
For intact ADC analysis:
-
Capture the ADC from the plasma sample using Protein A or G magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
-
For released payload analysis:
-
Precipitate plasma proteins by adding an organic solvent (e.g., 3 volumes of acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released drug.
-
-
Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point.
Protocol 2: Cathepsin B Cleavage Assay (Fluorometric)
Objective: To determine the rate of linker cleavage by purified Cathepsin B.
Materials:
-
Peptide linker conjugated to a fluorogenic substrate (e.g., AMC - 7-amino-4-methylcoumarin)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Cathepsin B inhibitor (for negative control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the peptide-fluorogenic substrate in the assay buffer.
-
Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
In the wells of the 96-well plate, add the substrate solution.
-
Initiate the reaction by adding the activated Cathepsin B to the wells. For the negative control, add Cathepsin B that has been pre-incubated with an inhibitor.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial rate of reaction from the linear portion of the fluorescence versus time plot.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50 value) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive)
-
Non-target cell line (antigen-negative, for control)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to enzyme-cleavable linkers.
Caption: Cathepsin B-mediated cleavage of the Val-Cit-PAB linker.
Caption: Workflow for comparing ADC linker stability and efficacy.
Caption: General pathway of ADC action and payload delivery.
Conclusion
The choice of an enzyme-cleavable linker is a critical decision in the design of an ADC, with significant implications for its therapeutic index. The Val-Cit-PAB linker remains a robust and well-validated option, particularly given its extensive clinical history. However, its known liabilities, such as hydrophobicity and susceptibility to certain proteases, have spurred the development of alternative linkers.
Novel linkers, including the more hydrophilic and stable EVCit, as well as those cleaved by different enzymes like legumain and β-glucuronidase, offer promising alternatives that may overcome some of the limitations of the Val-Cit platform. The selection of the optimal linker will ultimately depend on the specific characteristics of the antibody and payload, as well as the desired pharmacokinetic and pharmacodynamic profile of the ADC. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]
- 2. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Site-Specific Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the robust validation of site-specific Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety, efficacy, and homogeneity. This guide provides a comparative overview of common site-specific conjugation methods, supported by experimental data and detailed protocols for key validation assays.
The advent of site-specific conjugation technologies has revolutionized the field of ADCs, enabling the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR) and specific drug placement.[1][] This homogeneity is a significant improvement over traditional stochastic methods, which result in a heterogeneous mixture of ADC species, complicating manufacturing and potentially impacting the therapeutic window.[1][] Validation of these next-generation ADCs requires a multi-faceted approach, encompassing detailed characterization, stability assessments, and rigorous in vitro and in vivo evaluations.
Comparing Site-Specific Conjugation Methods: A Data-Driven Overview
Several innovative strategies have been developed for the site-specific conjugation of payloads to antibodies. The primary methods include the engineering of cysteine residues, the use of enzymes for site-selective modification, and the incorporation of unnatural amino acids. Each method presents a unique set of advantages and challenges, impacting the final characteristics of the ADC.
Key Performance Metrics of Site-Specific vs. Non-Specific Conjugation
Site-specific conjugation methods consistently demonstrate superiority over traditional non-specific lysine (B10760008) and cysteine conjugation in terms of homogeneity and predictability. This leads to an improved therapeutic window, characterized by a higher maximum tolerated dose (MTD) and a lower minimum effective dose (MED).[1]
| Conjugation Method | Typical DAR | Homogeneity | In Vitro Potency (IC50) | In Vivo Efficacy | Tolerability (MTD) | Reference |
| Non-Specific (Lysine) | 0-8 | Heterogeneous | Variable | Effective, but variable | Lower | [1][3] |
| Non-Specific (Cysteine) | 0-8 | Heterogeneous | Variable | Effective, but variable | Lower | [1][3] |
| Site-Specific (Engineered Cysteine) | 2 or 4 (Precise) | Homogeneous | Comparable or Improved | Improved | Higher | [1][4] |
| Site-Specific (Enzymatic) | 2 (Precise) | Homogeneous | Comparable | Improved | Higher | [5] |
| Site-Specific (Unnatural Amino Acid) | 1, 2, or 4 (Precise) | Homogeneous | Comparable | Improved | Higher | [6] |
Table 1: A summary of key performance indicators for different ADC conjugation strategies. Data is synthesized from multiple sources to provide a comparative overview.
Head-to-Head Comparison of Site-Specific Methods
While all site-specific methods offer advantages over stochastic approaches, subtle differences in their performance have been observed in preclinical studies.
| Feature | Engineered Cysteine (e.g., THIOMAB™) | Enzymatic (e.g., Transglutaminase) | Unnatural Amino Acid |
| DAR Control | High (Precisely 2 or 4) | High (Precisely 2) | High (Precisely 1, 2, or 4) |
| Conjugation Site | Pre-defined engineered cysteine | Specific glutamine or glycan sites | Pre-defined unnatural amino acid |
| Process Complexity | Requires antibody engineering | Requires specific enzymes and substrates | Requires cell line engineering and special media |
| Reported In Vivo Stability | Generally high, but linker-dependent | High | High |
| Therapeutic Index | Improved | Improved | Improved |
Table 2: A qualitative comparison of common site-specific ADC conjugation technologies.
Experimental Validation Workflow
A comprehensive validation workflow for site-specific ADCs is crucial to fully characterize the conjugate and predict its clinical potential. This workflow integrates analytical, in vitro, and in vivo assays.
Detailed Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of drugs.[7][8]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The species with higher DAR will have longer retention times.
-
Calculate the average DAR by determining the relative area of each peak.
In Vitro Cytotoxicity Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9][10]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the culture medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mechanism of Action: ADC-Induced Cell Death Signaling
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. The payload is then released within the cell, where it exerts its cytotoxic effect, often by inducing apoptosis.
The released payload can trigger either the intrinsic or extrinsic apoptotic pathways. For instance, DNA-damaging agents can activate the intrinsic pathway through the induction of Bax and the release of cytochrome c, leading to caspase activation.[11] Other payloads that disrupt microtubule dynamics can also lead to mitotic catastrophe and subsequent apoptosis.[12]
References
- 1. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of Azido-PEG8-Amido-Val-Cit-PAB ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Its stability in systemic circulation directly impacts both safety and efficacy. Premature release of the payload can lead to off-target toxicity, while a linker that is too stable may not efficiently release the drug at the tumor site. This guide provides an objective comparison of the in vivo stability of ADCs featuring the Azido-PEG8-Amido-Val-Cit-PAB linker against other common linker technologies, supported by experimental data.
The this compound linker combines a cathepsin B-cleavable Val-Cit dipeptide with a hydrophilic PEG8 spacer and an azide (B81097) handle for click chemistry conjugation. While the Val-Cit-PAB core is a well-established cleavable linker, its in vivo stability, particularly in preclinical mouse models, presents known challenges. The inclusion of a PEG8 moiety is intended to modulate the physicochemical properties of the ADC, potentially enhancing its stability and pharmacokinetic profile.
Comparative In Vivo Stability Data
The following table summarizes quantitative data from various studies to provide a comparative view of the in vivo stability of different ADC linker technologies. It is important to note that direct, head-to-head comparative data for the specific this compound linker is limited in publicly available literature. The stability of this linker is inferred from data on Val-Cit-PAB linkers and the known effects of PEGylation.
| Linker Type | Key Structural Features | Animal Model | Half-life of Intact ADC | Key Findings & Citations |
| Val-Cit-PAB | Dipeptide cleavable by Cathepsin B. | Mouse | ~2 days | Unstable in mouse plasma due to susceptibility to cleavage by carboxylesterase Ces1c, leading to premature payload release.[1][2] |
| Val-Cit-PAB | Dipeptide cleavable by Cathepsin B. | Human | Stable | Generally stable in human plasma, where the activity of the problematic carboxylesterase is absent.[1][] |
| PEGylated Val-Cit-PAB (Inferred) | Val-Cit-PAB with a PEG spacer (e.g., PEG8). | Mouse | Expected to be slightly improved over non-PEGylated Val-Cit-PAB. | PEGylation can improve ADC pharmacokinetics and may offer some shielding of the linker from enzymatic degradation.[4][5] However, the fundamental susceptibility of the Val-Cit motif to mouse carboxylesterases likely remains. |
| Glutamic acid-Val-Cit (EVCit) | Tripeptide linker designed to be resistant to mouse carboxylesterase. | Mouse | ~12 days | Addition of a glutamic acid residue dramatically improves the ADC half-life in mouse models, making it a more suitable linker for preclinical evaluation in this species.[2] |
| Tandem-Cleavage Linker (e.g., Glucuronide-Val-Cit) | Requires two sequential enzymatic cleavages for payload release. | Rat | Significantly improved payload retention on the antibody compared to standard vcMMAE. | This dual-trigger mechanism enhances plasma stability and tolerability by preventing premature payload release by extracellular enzymes.[6][7] |
| Non-Cleavable (e.g., SMCC) | Thioether-based linker that relies on lysosomal degradation of the antibody. | In vivo studies | High | Generally exhibits superior plasma stability compared to cleavable linkers, leading to a lower risk of off-target toxicity.[8] |
Experimental Protocols for In Vivo Stability Assessment
The in vivo stability of an ADC is primarily assessed by measuring the concentration of the intact ADC and the free payload in plasma over time.
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC Quantification
This method measures the concentration of the antibody-drug conjugate in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Plasma Separation: Process the blood samples to obtain plasma.
-
ELISA:
-
Coat a microplate with an anti-human IgG antibody to capture the ADC.
-
Add plasma samples to the wells.
-
Use a detection antibody that binds to the payload component of the ADC. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a substrate that is converted by the enzyme to produce a detectable signal.
-
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC. A standard curve is used for quantification.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[9]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules.
-
The separated payload is then introduced into a mass spectrometer for detection and quantification.
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.
Visualizing Experimental Workflow and ADC Processing
To better understand the processes involved in evaluating and the mechanism of action of Val-Cit-PAB linked ADCs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of PEG vs. Non-PEG Linkers in Antibody-Drug Conjugates
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity. A key consideration in linker design is the incorporation of polyethylene (B3416737) glycol (PEG) moieties. This guide provides a comprehensive comparison of PEGylated (PEG) and non-PEGylated (non-PEG) linkers in ADCs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
The choice between a PEG and a non-PEG linker is not straightforward and depends on the specific characteristics of the antibody, payload, and the desired therapeutic outcome. PEG linkers are primarily employed to enhance the hydrophilicity of ADCs, which is particularly beneficial when working with hydrophobic payloads.[1][2] This increased hydrophilicity can lead to improved solubility, reduced aggregation, and enhanced pharmacokinetic (PK) properties, such as a longer plasma half-life.[1][3][4] However, the inclusion of a PEG linker can sometimes lead to a decrease in in vitro cytotoxicity.[5][6] Non-PEG linkers, on the other hand, encompass a diverse range of chemical structures, including cleavable and non-cleavable designs, and are often selected for their specific payload release mechanisms and well-established performance in clinically approved ADCs.[7][8]
Comparative Data on ADC Performance
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of ADCs with PEG and non-PEG linkers.
| Parameter | PEG Linker | Non-PEG Linker | Key Considerations & Findings |
| Solubility & Aggregation | High; excellent for hydrophobic drugs.[1][4] | Variable; can be a challenge with hydrophobic payloads.[1] | PEG linkers create a hydration shell around the ADC, improving solubility and preventing aggregation, which can be a significant issue with high drug-to-antibody ratios (DARs).[2][9] |
| Pharmacokinetics (PK) | Generally extends circulation half-life and reduces clearance.[1][3][4] | Typically does not extend half-life unless other hydrophilic moieties are present.[7] | Longer PEG chains generally lead to slower clearance, although a plateau effect is often observed.[3] For example, one study showed that increasing PEG length from 2 to 8 units progressively decreased clearance in rats, with minimal further change with longer chains.[3][5] |
| Immunogenicity | Generally low.[1] | Potentially higher depending on the linker's chemical structure. | The PEG chain can shield the payload and parts of the antibody from the immune system.[10] |
| In Vitro Cytotoxicity | Can sometimes decrease potency compared to non-PEG counterparts.[5][6] | Often serves as the benchmark for high potency.[11] | The impact of PEG on cytotoxicity is context-dependent. In some cases, no significant effect on potency is observed, while in others, particularly with smaller targeting moieties, a reduction in cytotoxicity has been reported.[5][6][12] |
| In Vivo Efficacy | Often enhanced due to improved PK and tumor accumulation.[5][10] | Highly dependent on linker stability and payload release mechanism. | The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy, as the prolonged circulation allows for greater accumulation in the tumor tissue.[5][10] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs, especially with hydrophobic payloads.[1][2] | High DARs can be limited by aggregation.[1] | Branched or multi-arm PEG linkers can facilitate the conjugation of a higher number of drug molecules without inducing aggregation.[1] |
Table 1: General Comparison of PEG vs. Non-PEG Linker Properties in ADCs
Quantitative Data from Experimental Studies
The following tables present specific data from preclinical studies, highlighting the impact of PEGylation on ADC performance.
| Linker Type | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [5] |
| PEG2 | ~10 | [5] |
| PEG4 | ~7 | [5] |
| PEG8 | ~5 | [5] |
| PEG12 | ~5 | [5] |
| PEG24 | ~5 | [5] |
Table 2: Impact of PEG Linker Length on ADC Clearance
Data adapted from a study evaluating ADCs with varying PEG linker lengths, demonstrating that clearance decreases with increasing PEG length up to a certain point.[5]
| Conjugate | Half-life (t½) in mice | Fold Increase vs. Non-PEG | Reference |
| ZHER2-SMCC-MMAE (Non-PEG) | 19.6 min | 1.0x | [6][12] |
| ZHER2-PEG4K-MMAE | 49.0 min | 2.5x | [6][12] |
| ZHER2-PEG10K-MMAE | 219.5 min | 11.2x | [6][12] |
Table 3: Effect of PEGylation on the Half-life of an Affibody-Drug Conjugate
This study illustrates the significant extension of plasma half-life achieved by incorporating high molecular weight PEG linkers in a miniaturized ADC.[6][12]
| Conjugate | IC50 (nM) | Fold Decrease in Potency vs. Non-PEG | Reference |
| ZHER2-SMCC-MMAE (Non-PEG) | 0.8 | 1.0x | [6][12] |
| ZHER2-PEG4K-MMAE | 3.6 | 4.5x | [6][12] |
| ZHER2-PEG10K-MMAE | 18.0 | 22.5x | [6][12] |
Table 4: Impact of PEGylation on In Vitro Cytotoxicity
The same study on affibody-drug conjugates showed a reduction in in vitro potency with increasing PEG chain length.[6][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[14][15]
-
Sample Analysis:
-
Quantification of Conjugated ADC: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the antibody-conjugated drug.[13]
-
Quantification of Released Payload: Employ liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload in the plasma.[13][16]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[17][18]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 48-144 hours.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[17]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).[19]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Xenograft Model Establishment: Subcutaneously implant human tumor cells into immunocompromised mice.[20][21] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, non-binding control ADC, and ADC with PEG or non-PEG linker) and administer the treatments, typically via intravenous injection.[21]
-
Tumor Growth Monitoring: Measure tumor volume and body weight 2-3 times per week.[20]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[20]
-
Data Analysis: Plot mean tumor volume over time for each group to visualize the anti-tumor response.[20]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in ADC linker technology.
References
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Methods for ADC Characterization: A Comparative Guide
A detailed comparison of leading mass spectrometry techniques for the characterization and validation of antibody-drug conjugates, providing researchers, scientists, and drug development professionals with a guide to selecting the optimal analytical strategy.
Antibody-drug conjugates (ADCs) represent a rapidly growing class of biotherapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. This complex molecular architecture necessitates a comprehensive analytical toolkit to ensure product quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth characterization of ADCs, providing critical information on quality attributes such as drug-to-antibody ratio (DAR), drug load distribution, conjugation site analysis, and structural integrity.
This guide provides a comparative overview of four prominent MS-based methods for ADC characterization: Native Mass Spectrometry, Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Peptide Mapping, and Ion Mobility Mass Spectrometry (IM-MS). We will delve into their principles, experimental protocols, and present a quantitative comparison to aid in the selection of the most appropriate method for specific analytical challenges in ADC development.
At a Glance: Comparison of Mass Spectrometry Methods for ADC Characterization
The selection of an appropriate MS method for ADC analysis depends on the specific critical quality attribute (CQA) under investigation. The following table summarizes the key performance characteristics of the four major techniques.
| Feature | Native Mass Spectrometry | HIC-MS | LC-MS/MS Peptide Mapping | Ion Mobility Mass Spectrometry |
| Primary Application | Intact mass analysis, DAR, drug load distribution | DAR and drug load distribution of hydrophobic ADCs | Conjugation site identification and occupancy | Conformational analysis, separation of isomers, DAR |
| Mass Accuracy | <30 ppm[1] | High | High | High |
| Resolution | Effective resolution of ~2600–3000 at m/z = 6500[2] | Moderate | High | High, with an additional dimension of separation |
| Sensitivity | Lower, requires µg of sample | Moderate | High, pmol to fmol range | Moderate |
| Analysis Time | Rapid (minutes per sample) | 20-30 minutes per sample[3] | Longer (hours including sample preparation) | Rapid (minutes per sample) |
| Sample Preparation | Minimal, buffer exchange | Requires MS-compatible mobile phase | Extensive (reduction, alkylation, digestion) | Minimal, buffer exchange |
| Key Advantage | Preserves non-covalent interactions, provides intact ADC information | Resolves different DAR species based on hydrophobicity | Pinpoints exact drug conjugation sites | Provides structural information (shape and size) |
| Key Limitation | Lower resolution for heterogeneous samples | Limited to hydrophobic ADCs, MS compatibility challenges | Destructive to the intact ADC structure | CCS value interpretation can be complex |
In-Depth Analysis of MS Methods
Native Mass Spectrometry
Native MS is a powerful technique for analyzing intact ADCs in their near-native state, preserving non-covalent interactions between the antibody subunits.[4] This is particularly crucial for cysteine-linked ADCs where the light and heavy chains are not covalently linked after reduction of interchain disulfide bonds for drug conjugation.
By maintaining the folded state of the ADC, native MS provides a direct measurement of the entire conjugate, enabling the determination of the average DAR and the distribution of different drug-loaded species.[4][5]
Key Applications:
-
Determination of average DAR and drug load distribution.[4][5]
-
Analysis of intact, non-covalently assembled ADCs.[4]
-
Assessment of ADC heterogeneity.
Experimental Workflow:
Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)
HIC is a well-established chromatographic technique for separating proteins based on their hydrophobicity. For ADCs, where hydrophobic drugs are conjugated to the antibody, HIC can effectively separate species with different drug loads.[3][6] The direct coupling of HIC to MS has been challenging due to the high salt concentrations in traditional HIC mobile phases, which are incompatible with electrospray ionization.[3][7]
Recent advancements have led to the development of HIC-MS methods using volatile, MS-friendly salts like ammonium (B1175870) acetate (B1210297) or ammonium tartrate, enabling online characterization of DAR species.[3][7]
Key Applications:
-
Determination of average DAR and drug load distribution for hydrophobic ADCs.[3]
-
Separation of positional isomers.[8]
Experimental Workflow:
LC-MS/MS Peptide Mapping
Peptide mapping is the gold standard for identifying the precise location of post-translational modifications, and in the context of ADCs, the sites of drug conjugation.[9] This "bottom-up" approach involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
By comparing the peptide maps of the conjugated and unconjugated antibody, peptides containing the drug-linker can be identified, and the specific amino acid residues of attachment can be determined through fragmentation analysis.[10][11]
Key Applications:
-
Unambiguous identification of drug conjugation sites.[9]
-
Quantification of site occupancy.[12]
-
Confirmation of the primary amino acid sequence.[13]
Experimental Workflow:
Ion Mobility Mass Spectrometry (IM-MS)
Ion mobility spectrometry (IMS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge in the gas phase.[4][14] When coupled with MS, this technique can provide valuable structural information about ADCs.
IM-MS can separate ADC isoforms and isomers that may be indistinguishable by mass alone. The resulting collisional cross-section (CCS) value is a unique physicochemical property that can be used to monitor conformational changes upon drug conjugation.[15][16]
Key Applications:
-
Separation of isobaric and isomeric ADC species.
-
Conformational analysis and assessment of structural changes.[17]
-
Determination of DAR and drug load distribution.[17]
Experimental Workflow:
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the four discussed MS techniques.
Native Mass Spectrometry Protocol
-
Sample Preparation:
-
Desalt the ADC sample using a size-exclusion chromatography (SEC) column equilibrated with a volatile buffer such as 50 mM ammonium acetate.[5]
-
The final concentration of the ADC should be approximately 1-5 µM.
-
-
LC-MS Parameters:
-
MS Parameters:
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.
-
Calculate the average DAR and drug load distribution from the relative intensities of the different drug-loaded forms.
-
HIC-MS Protocol
-
Sample Preparation:
-
Dilute the ADC sample in the initial HIC mobile phase (e.g., 1.5 M ammonium tartrate in water).
-
-
LC-MS Parameters:
-
LC System: A binary or quaternary LC system.
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Tartrate in water.
-
Mobile Phase B: Water.
-
Gradient: A linear gradient from high to low salt concentration over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
-
MS Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Online Desalting: If necessary, use a 2D-LC setup with a desalting column (e.g., SEC) between the HIC column and the mass spectrometer.[7]
-
-
Data Analysis:
-
Integrate the peak areas in the HIC chromatogram to determine the relative abundance of each DAR species.
-
Confirm the identity of each peak using the corresponding mass spectrum.
-
Calculate the average DAR based on the weighted peak areas.
-
LC-MS/MS Peptide Mapping Protocol
-
Sample Preparation:
-
Reduction and Alkylation: Reduce the disulfide bonds of the ADC with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAM).[9]
-
Digestion: Digest the ADC with a protease such as trypsin overnight at 37°C.[9][19]
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Parameters:
-
LC System: A nano or micro-flow LC system.
-
Column: A C18 reversed-phase column with a suitable particle size and length.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic solvent concentration over 60-120 minutes.
-
Flow Rate: 300-500 nL/min.
-
-
MS/MS Parameters:
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database to identify the peptides.
-
Manually or with specialized software, identify the drug-conjugated peptides and pinpoint the exact conjugation sites based on the fragmentation pattern.[9]
-
Ion Mobility Mass Spectrometry Protocol
-
Sample Preparation:
-
Similar to native MS, desalt the ADC sample into a volatile buffer like ammonium acetate.
-
-
IM-MS Parameters:
-
Mass Spectrometer: An ion mobility-equipped mass spectrometer (e.g., Agilent 6560 IM-QTOF, Waters SYNAPT G2-Si).
-
Ionization Mode: Positive ESI.
-
Drift Gas: Nitrogen.
-
Wave Velocity and Height: Optimized for the specific ADC and instrument.
-
-
Data Analysis:
-
Extract the drift time distributions for each m/z value.
-
Calculate the collisional cross-section (CCS) values using a calibration standard.[20]
-
Compare the drift times and CCS values of different ADC species to assess conformational differences.
-
Conclusion
Mass spectrometry is an indispensable analytical technology for the comprehensive characterization of antibody-drug conjugates. Native MS, HIC-MS, LC-MS/MS peptide mapping, and IM-MS each offer unique advantages for assessing the critical quality attributes of these complex biotherapeutics. The choice of the most suitable method depends on the specific analytical question being addressed. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most complete picture of ADC structure and heterogeneity, ensuring the development of safe and effective ADC therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. lcms.cz [lcms.cz]
- 19. lcms.cz [lcms.cz]
- 20. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data - PMC [pmc.ncbi.nlm.nih.gov]
High vs. Low Drug-to-Antibody Ratio ADCs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic index. It represents the average number of drug molecules conjugated to a single antibody. The optimization of DAR is a delicate balance between maximizing cytotoxic payload delivery to tumor cells and maintaining favorable pharmacokinetic and safety profiles. This guide provides an objective comparison of the performance of high DAR versus low DAR ADCs, supported by experimental data and detailed methodologies.
The Efficacy-Toxicity Trade-Off: Impact of DAR
The central paradigm in DAR optimization is the trade-off between efficacy and toxicity. While a higher DAR can enhance the potency of an ADC, particularly against target cells with low antigen expression, it can also lead to faster clearance from circulation and increased off-target toxicity. Conversely, a lower DAR, typically in the range of 2 to 4, often results in an ADC with better pharmacokinetics and a wider therapeutic window.[1]
Recent advancements in ADC technology, including site-specific conjugation and the use of novel payloads and linkers, are challenging the conventional wisdom that favored lower DARs. For instance, Enhertu (trastuzumab deruxtecan), with a high DAR of approximately 8, has demonstrated significant clinical efficacy.[2][3] This suggests that a well-designed high DAR ADC can achieve superior efficacy while maintaining stability and tolerability.[4]
Quantitative Data Comparison
The following table summarizes key performance indicators for high DAR versus low DAR ADCs based on preclinical and clinical observations.
| Performance Metric | Low DAR ADCs (DAR ~2-4) | High DAR ADCs (DAR >4) | Key Considerations |
| In Vitro Potency (IC50) | Generally lower potency. | Consistently increased potency with increasing DAR at a constant antibody concentration.[5][6] | Dependent on target antigen expression levels. |
| Pharmacokinetics (Clearance) | Comparable, slower clearance rates for DARs below ~6.[4][5][6] | Rapid clearance observed for ADCs with very high DAR (~9-10).[4][5][6] Increased hydrophobicity of high DAR ADCs can lead to aggregation and accelerated clearance.[2] | Linker and payload properties can significantly influence clearance. |
| Biodistribution | Lower accumulation in the liver (7-10% of injected dose per gram).[5][6] | Rapid and higher accumulation in the liver (24-28% of injected dose per gram for DAR ~9-10).[5][6] | Off-target toxicity is a major concern with high liver uptake. |
| In Vivo Efficacy | Can be highly effective, especially when target-mediated drug disposition (TMDD) is a factor.[7] May have a better therapeutic index.[5][6] | Can suffer from decreased efficacy in vivo despite high in vitro potency, likely due to faster clearance.[5][6] However, newer high DAR ADCs like Enhertu show strong efficacy.[3] | The choice of xenograft model and target antigen biology are crucial for interpretation. |
| Tolerability/Safety | Generally better tolerated with a wider therapeutic window.[1] | Can have a narrower therapeutic window and increased off-target toxicity.[1] High DAR species have been shown to elevate toxicity.[8] | Payload toxicity and linker stability are key determinants of the safety profile. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of high and low DAR ADCs are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will have the lowest retention time.
-
Integrate the peak area for each species to determine the relative abundance.
-
Calculate the average DAR by taking the weighted average of the DAR values for each species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add 100 µL of the diluted solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the ADC concentration to determine the IC50 value.
-
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of ADCs in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, low DAR ADC, high DAR ADC).
-
Dosing: Administer the ADCs and vehicle control intravenously at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Visualizations
Caption: Relationship between DAR and its impact on ADC properties.
Caption: Experimental workflow for comparing high vs. low DAR ADCs.
References
- 1. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Validating ADC Potency: A Comparative Guide to In Vitro Cytotoxicity Assays
For researchers, scientists, and drug development professionals, establishing the potency of Antibody-Drug Conjugates (ADCs) is a critical step in the preclinical development pipeline. In vitro cytotoxicity assays are fundamental tools for this purpose, providing essential data on the efficacy and specificity of these targeted therapeutics. This guide offers an objective comparison of commonly used in vitro cytotoxicity assays, complete with experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research.
The principle behind ADCs is the targeted delivery of a potent cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[1][2] Validating the potency of an ADC in vitro is a crucial first step before advancing to more complex and costly in vivo studies.[3] These assays are designed to measure the functional effect of an ADC on its target, quantifying cytotoxic effects through the assessment of cell viability, apoptosis, or proliferation inhibition.[4] Furthermore, regulatory agencies mandate validated potency assays for drug release, stability testing, and to ensure batch-to-batch consistency.[4]
Comparison of Key In Vitro Cytotoxicity Assays for ADC Potency
A variety of in vitro assays are available to assess ADC cytotoxicity, each with its own mechanism, advantages, and limitations. The choice of assay can depend on the ADC's mechanism of action (MoA), the nature of the payload, and the specific research question being addressed.[4] Below is a comparative summary of the most widely used assays.
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Endpoint |
| MTT/MTS/XTT | Measures metabolic activity via reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells into a colored formazan (B1609692) product.[2] | Well-established, cost-effective, and relatively simple to perform.[3] | Indirect measure of cell viability; can be affected by changes in cellular metabolism not related to cytotoxicity. The MTT assay requires a solubilization step for the formazan product.[2] | High | Colorimetric |
| LDH Release | Measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[5][6] | Direct measure of cell membrane integrity and cytotoxicity.[5] The assay is fast and can be automated.[7] | Can be influenced by serum LDH in the culture medium, leading to high background.[7] Timing is critical as LDH has a finite half-life in culture medium.[5] | High | Colorimetric |
| Caspase-Glo 3/7 | Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. A proluminescent substrate is cleaved to produce a luminescent signal.[8][9] | Direct measure of apoptosis, providing mechanistic insight. High sensitivity and broad linear range.[9] Simple "add-mix-measure" format.[9] | Specific to apoptosis and may not detect other forms of cell death. Reagents can be more expensive than colorimetric assays. | High | Luminescent |
| Real-Time Live-Cell Imaging | Utilizes imaging systems (e.g., Incucyte®) and fluorescent probes to continuously monitor cell health, proliferation, and cytotoxicity over time. | Provides kinetic data and morphological information. Allows for multiplexing with other assays.[10] | Requires specialized instrumentation. Data analysis can be more complex. | Medium to High | Image-based, Fluorescence |
| ATP Assay | Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells. | Rapid, highly sensitive, and has a broad dynamic range. | ATP levels can be influenced by factors other than cell viability, such as metabolic state. | High | Luminescent |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for three key cytotoxicity assays.
MTT Cytotoxicity Assay
This protocol is a widely used method for assessing cell viability based on metabolic activity.[3]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[2]
-
Antibody-Drug Conjugate (ADC)
-
Unconjugated antibody (as a control)[2]
-
Free cytotoxic payload (as a control)[2]
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]
-
Sterile, flat-bottom 96-well cell culture plates[2]
-
Humidified incubator (37°C, 5% CO₂)[2]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[1]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[1][11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[12]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[5]
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
ADC and control articles
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)[5]
-
Sterile, round-bottom 96-well plates[13]
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with serial dilutions of the ADC and controls as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).[14]
-
Incubation: Incubate the plate for the desired exposure time.[5]
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a fresh flat-bottom 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5][13]
-
Stop Reaction: Add 50 µL of stop solution to each well.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.[15]
Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, key indicators of apoptosis.[8]
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
ADC and control articles
-
White-walled, multiwell plates suitable for luminescence measurements
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the ADC and controls.
-
Incubation: Incubate the plate for a time sufficient to induce apoptosis, which should be determined empirically.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[8]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.[8]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[9] Results can be expressed as fold-change relative to untreated controls.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical ADC cytotoxicity workflow and the mechanism of an LDH release assay.
Conclusion
The selection of an appropriate in vitro cytotoxicity assay is paramount for the accurate assessment of ADC potency. This guide provides a comparative overview of common assays, their underlying principles, and detailed protocols to assist researchers in making informed decisions. By carefully considering the specific characteristics of the ADC and the research objectives, scientists can generate robust and reliable data to drive the development of these promising cancer therapeutics. It is often beneficial to employ orthogonal methods, such as combining a metabolic assay with a direct measure of cell death, to gain a more comprehensive understanding of an ADC's cytotoxic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
A Head-to-Head Comparison of Val-Cit and Val-Ala Peptide Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. Among the most prevalent cleavable linkers are the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). This guide provides an objective, data-driven comparison of these two linkers to inform rational ADC design.
Both Val-Cit and Val-Ala linkers are engineered for cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This targeted cleavage mechanism is designed to ensure the release of the cytotoxic payload predominantly within the cancer cell, thereby minimizing systemic toxicity. While both linkers have been successfully employed in preclinical and clinical settings, they possess distinct physicochemical properties that influence ADC performance, including stability, aggregation, and manufacturing feasibility.
Executive Summary
The Val-Cit linker is a well-established and widely used component in several approved and clinical-stage ADCs, offering a wealth of historical data and a proven track record. In contrast, the Val-Ala linker has emerged as a compelling alternative, primarily addressing the hydrophobicity-related challenges associated with Val-Cit, especially when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR). While both demonstrate comparable cleavage efficiency by Cathepsin B and similar in vitro cytotoxicity profiles in many contexts, the reduced hydrophobicity of Val-Ala can lead to improved ADC solubility and reduced aggregation.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental settings.
| Parameter | Val-Cit Linker | Val-Ala Linker | Reference |
| Aggregation (High DAR) | Prone to precipitation and aggregation, making it difficult to achieve high DARs.[1][2] | Allows for a DAR of up to 7.4 with less than 10% aggregation.[1][2] | [1][2] |
| Aggregation (DAR ~7) | 1.80% increase in dimeric peak.[3] | No obvious increase in the dimeric peak.[3] | [3] |
| Plasma Stability (Mouse) | Can be susceptible to premature cleavage by carboxylesterase 1C (Ces1C).[4] | Also susceptible to cleavage in mouse plasma.[4] | [4] |
| In Vitro Cytotoxicity (IC50) | 14.3 pmol/L (anti-HER2 ADC with MMAE).[4] | 92 pmol/L (anti-HER2 ADC with MMAE).[4] | [4] |
| Cathepsin B Cleavage Efficiency | Efficiently cleaved by Cathepsin B.[1][5] | Shows similar Cathepsin B release efficiency to Val-Cit.[1][5] | [1][5] |
Mechanism of Action: Intracellular Processing of ADCs
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. In the acidic environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the dipeptide linker. This cleavage initiates the release of the cytotoxic payload, which can then exert its cell-killing effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance.
In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to determine the rate of linker cleavage by Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Val-Cit and Val-Ala linker-payload conjugates
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Activate Cathepsin B by pre-incubating it in the assay buffer containing DTT at 37°C for 15 minutes.
-
Prepare solutions of the Val-Cit and Val-Ala linker-payload conjugates in the assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the linker-payload solutions. The final enzyme concentration should be in the nanomolar range, and the substrate concentration in the micromolar range.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately quench the reaction by adding an equal volume of cold quenching solution.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and remaining intact linker-payload conjugate.
-
Determine the initial rate of cleavage for each linker by plotting the concentration of the released payload against time.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma to predict its in vivo stability.
Materials:
-
Human or mouse plasma
-
Val-Cit and Val-Ala ADCs
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity resin
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system
Procedure:
-
Incubate the ADCs in plasma at 37°C.
-
At various time points, take aliquots and immediately place them on ice.
-
Capture the ADC from the plasma using Protein A or G affinity resin.
-
Wash the resin with PBS to remove unbound plasma proteins.
-
Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to assess stability.
Conclusion
The decision between Val-Cit and Val-Ala linkers is multifaceted and depends on the specific characteristics of the antibody, the payload, and the desired therapeutic profile of the ADC. Val-Ala presents a significant advantage in mitigating aggregation issues, particularly with hydrophobic payloads and high DARs, which can lead to improved manufacturability and a potentially better safety profile.[3][4] On the other hand, Val-Cit is a well-validated linker with a long clinical history, providing a robust and predictable performance profile.[4] For novel ADC constructs, especially those with challenging payloads or requiring high drug loading, the Val-Ala linker is a compelling option. However, for projects prioritizing the leveraging of extensive clinical experience, Val-Cit remains a strong and reliable choice. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is paramount for selecting the optimal linker to maximize the therapeutic potential of an ADC.
References
Navigating the ADC Therapeutic Window: A Comparative Guide to Linker Technologies and their Pharmacokinetic Implications
For researchers, scientists, and drug development professionals, the intricate dance between an Antibody-Drug Conjugate's (ADC) efficacy and its safety profile is orchestrated in large part by the linker technology employed. This guide provides an objective comparison of the pharmacokinetic (PK) performance of ADCs utilizing cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.
The linker, a critical component of an ADC, connects the monoclonal antibody to the potent cytotoxic payload. Its chemical nature dictates the stability of the ADC in systemic circulation and the mechanism of payload release within the target cell. The choice between a cleavable and a non-cleavable linker strategy has profound consequences for an ADC's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately defining its therapeutic index.[1][2]
Comparative Pharmacokinetic Analysis
The pharmacokinetic behavior of an ADC is complex, requiring the assessment of multiple analytes to gain a comprehensive understanding of its in vivo fate.[3][] These analytes typically include the total antibody (both conjugated and unconjugated), the conjugated antibody (the ADC itself), and the unconjugated or free payload.[][5] The stability of the linker directly impacts the concentration-time profiles of these species in circulation.
Generally, ADCs exhibit pharmacokinetic characteristics reminiscent of the parent monoclonal antibody, such as a long half-life, slow clearance, and a limited volume of distribution.[3][6] However, the conjugation of a cytotoxic payload and the nature of the linker introduce additional clearance pathways.[6]
Non-cleavable linkers are designed to release the payload only after the complete lysosomal degradation of the antibody.[1][7] This results in greater stability in plasma, which can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[7][8] In contrast, cleavable linkers are engineered to release the payload in response to specific conditions within the target cell, such as the presence of certain enzymes or a lower pH.[1] While this can enable a "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells, it may also lead to lower plasma stability and a higher risk of systemic toxicity.[8][9]
The following tables summarize comparative pharmacokinetic data for ADCs with different linker technologies from preclinical and clinical studies.
| ADC (Linker Type) | Species | Dose | Analyte | CL (mL/day/kg) | Vss (mL/kg) | t½ (days) |
| Adcetris® (Brentuximab Vedotin) (Cleavable: Val-Cit) | Rat | 0.5 mg/kg | Conjugated Antibody | 16 | 69 | 3.2 |
| Monkey | 0.1 mg/kg | Conjugated Antibody | 10 | 60 | 3.8 | |
| Kadcyla® (Trastuzumab Emtansine) (Non-cleavable: SMCC) | Rat | 1 mg/kg | Conjugated Antibody | 5 | 45 | 5.5 |
| Monkey | 0.3 mg/kg | Conjugated Antibody | 4 | 40 | 7.9 |
Table 1: Comparative Pharmacokinetic Parameters of Adcetris® and Kadcyla®. This table presents a summary of key PK parameters for a cleavable linker ADC (Adcetris®) and a non-cleavable linker ADC (Kadcyla®) in rat and monkey models. Data compiled from publicly available information.[6]
| Antibody | Linker Type | Analyte | Clearance (CL) |
| Anti-CD22 | SPP (Disulfide - Cleavable) | Conjugated Antibody | Faster |
| Anti-CD22 | MCC (Thioether - Non-cleavable) | Conjugated Antibody | Slower |
| Anti-HER2 | SPP (Disulfide - Cleavable) | Conjugated Antibody | Faster |
| Anti-HER2 | MCC (Thioether - Non-cleavable) | Conjugated Antibody | Slower |
Table 2: Relative Clearance of ADCs with Cleavable vs. Non-cleavable Linkers. This table illustrates that for the same antibody, the ADC with a more labile (cleavable) disulfide linker exhibits faster clearance of the conjugated antibody compared to the more stable (non-cleavable) thioether linker.[6]
Experimental Protocols
Accurate pharmacokinetic assessment of ADCs relies on robust and validated bioanalytical methods capable of selectively quantifying the various ADC analytes in complex biological matrices.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total and Conjugated Antibody Quantification
Objective: To quantify the concentration of total antibody and conjugated antibody in plasma or serum samples.
Principle: Sandwich ELISA formats are commonly employed. For total antibody measurement, a generic anti-human IgG antibody can be used for both capture and detection. For conjugated antibody, a combination of an anti-payload antibody for capture and an anti-human IgG antibody for detection is often used.[10][11]
Methodology:
-
Coating: Microtiter plates are coated with the appropriate capture antibody (e.g., anti-human IgG Fc or anti-payload antibody) overnight at 4°C.
-
Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Plasma/serum samples and calibration standards are diluted and added to the wells. The plates are incubated to allow the analyte to bind to the capture antibody.
-
Detection Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG or anti-idiotype antibody) is added to the wells and incubated.
-
Substrate Addition and Signal Detection: Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm using a plate reader. A standard curve is generated to determine the concentration of the analyte in the unknown samples.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Unconjugated Payload Quantification
Objective: To quantify the concentration of the free, unconjugated cytotoxic payload in plasma or serum.
Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of small molecules. The method involves extracting the payload from the biological matrix, separating it from other components using liquid chromatography, and detecting and quantifying it using tandem mass spectrometry.[12]
Methodology:
-
Sample Preparation: Plasma or serum samples (typically a small volume like 25-50 µL) are subjected to a protein precipitation or solid-phase extraction (SPE) to remove larger molecules.[12] An internal standard (often a stable isotope-labeled version of the payload) is added to correct for extraction variability.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC or UPLC column (e.g., C18). A gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid) is used to separate the payload from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the payload is selected and fragmented, and a specific product ion is monitored for quantification.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the unconjugated payload in the samples is determined.[12][13]
Visualizing ADC Pharmacokinetics
To better understand the processes involved in ADC pharmacokinetic analysis, the following diagrams illustrate a typical experimental workflow and the distinct metabolic fates of ADCs based on their linker technology.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 11. genscript.com [genscript.com]
- 12. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating the Bystander Effect of ADCs with Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism for Antibody-Drug Conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative (Ag-) tumor cells adjacent to antigen-positive (Ag+) target cells.[1][2] This phenomenon is particularly crucial in treating heterogeneous tumors where antigen expression varies.[3][4][5] This guide provides a comparative framework for evaluating the bystander effect of ADCs equipped with cleavable linkers, supported by experimental data and detailed protocols.
The bystander effect is contingent on the release of a cytotoxic payload from the ADC, which then diffuses to neighboring cells.[1][] This process is primarily enabled by cleavable linkers, which are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell.[7][8] The ability of the released payload to permeate cell membranes is a key determinant of the magnitude of the bystander effect.[][8]
Mechanism of Bystander Killing
The bystander effect of an ADC with a cleavable linker is initiated upon ADC binding to the target antigen on an Ag+ cell. The subsequent steps can vary depending on the linker and payload properties:
-
Internalization and Intracellular Cleavage: The ADC-antigen complex is internalized via endocytosis and trafficked to lysosomes.[9][10] Inside the lysosome, acidic conditions or specific enzymes (e.g., Cathepsin B) cleave the linker, releasing the payload.[7][11][12]
-
Extracellular Cleavage: Some cleavable linkers can be cleaved in the tumor microenvironment, releasing the payload extracellularly without the need for internalization.[9][13]
-
Payload Diffusion: If the released payload is membrane-permeable, it can diffuse out of the Ag+ cell and into the surrounding Ag- cells.[][14]
-
Induction of Apoptosis: The payload then exerts its cytotoxic effect on both the Ag+ and the bystander Ag- cells, typically by disrupting DNA or microtubules, leading to apoptotic cell death.[15]
A visual representation of the intracellular cleavage and diffusion process is provided below.
Caption: Mechanism of ADC-mediated bystander effect.
Comparative Analysis of ADCs
The extent of the bystander effect varies significantly between different ADCs, largely depending on the linker and payload. A classic example is the comparison between Trastuzumab deruxtecan (B607063) (DS-8201a) and Trastuzumab emtansine (T-DM1).
| ADC | Linker Type | Payload | Bystander Effect | Key Findings |
| Trastuzumab deruxtecan (T-DXd, DS-8201a) | Enzymatically Cleavable (GGFG peptide) | Deruxtecan (DXd), a topoisomerase I inhibitor | Strong | The cleavable linker and membrane-permeable payload lead to significant killing of neighboring HER2-negative cells.[3][4][5] In co-culture models, T-DXd demonstrated potent anti-tumor efficacy in heterogeneous tumors.[][15] |
| Trastuzumab emtansine (T-DM1) | Non-Cleavable (Thioether) | Emtansine (DM1), a microtubule inhibitor | Minimal to None | The non-cleavable linker prevents payload diffusion. T-DM1's efficacy is restricted to HER2-positive cells, showing no significant effect on HER2-negative cells in co-culture assays.[3][4][5] |
| Trastuzumab-vc-MMAE | Enzymatically Cleavable (Val-Cit) | Monomethyl auristatin E (MMAE) | Moderate to Strong | The Val-Cit linker is cleaved by Cathepsin B, releasing the membrane-permeable MMAE. This results in bystander killing of antigen-negative cells, with the effect increasing with a higher proportion of antigen-positive cells.[2][16] |
Experimental Protocols for Evaluating Bystander Effect
Accurate quantification of the bystander effect is essential for ADC development. The in vitro co-culture assay is a standard method for this evaluation.
In Vitro Co-Culture Bystander Assay
This assay measures the viability of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells in the presence of an ADC.[1][2]
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line endogenously expressing the target antigen (e.g., HER2-positive SKBR3 or N87 cells).
-
Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the payload (e.g., HER2-negative MCF7 cells).[2]
-
Labeling: To distinguish between the two cell populations, label one cell line with a fluorescent marker (e.g., GFP) or luciferase.[1][2][16]
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The optimal ratio may vary depending on the cell lines and experimental goals.[16]
-
Include monoculture controls for both cell lines.
3. ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC and relevant controls (e.g., isotype control ADC, free payload).
-
Incubate for a period sufficient to observe cytotoxicity (typically 72-120 hours).
4. Viability Assessment:
-
Quantify the viability of the labeled cell population using an appropriate method:
-
Flow Cytometry: Distinguish and quantify live/dead cells in each population based on the fluorescent marker and a viability dye (e.g., Propidium Iodide).[1]
-
High-Content Imaging: Automated microscopy and image analysis to count viable labeled cells.
-
Luminescence: If using a luciferase-labeled cell line, measure the luminescence signal as an indicator of viability.[1]
-
The workflow for a typical co-culture bystander assay is illustrated below.
Caption: Workflow for an in vitro co-culture bystander assay.
Key Signaling Pathways
The cytotoxic payloads delivered by ADCs induce cell death through various signaling pathways. For many payloads, the ultimate result is the activation of the apoptotic cascade. The diagram below illustrates a generalized pathway for a DNA-damaging payload, a common mechanism for bystander-enabling drugs like DXd.
Caption: DNA damage-induced apoptosis pathway.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. m.youtube.com [m.youtube.com]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. dls.com [dls.com]
- 14. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Azido-PEG8-Amido-Val-Cit-PAB
For Immediate Release
Researchers and laboratory personnel are provided with essential safety and logistical guidance for the proper disposal of Azido-PEG8-Amido-Val-Cit-PAB, a cleavable antibody-drug conjugate (ADC) linker. Due to its chemical composition, specifically the presence of an azide (B81097) group, this compound requires careful handling and adherence to strict disposal protocols to ensure laboratory safety and environmental protection.
This compound is utilized in the development of targeted cancer therapies.[1][2] The valine-citrulline (Val-Cit) peptide linker is designed to be cleaved by lysosomal enzymes like Cathepsin B, releasing a cytotoxic payload within the target cell.[1][] The azide group allows for click chemistry applications, while the PEG spacer enhances solubility.[1][4]
The primary hazard associated with this compound stems from the azide functional group. Azides are highly toxic and can react with heavy metals, such as lead and copper commonly found in plumbing, to form highly shock-sensitive and explosive metal azides.[5][6] Therefore, disposal of azide-containing waste down the drain is strictly prohibited.[6][7]
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe inactivation and disposal of this compound waste. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected in a dedicated, clearly labeled, non-metallic waste container.[5] Polypropylene or polyethylene (B3416737) containers are recommended.[5]
-
Never mix azide-containing waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[8]
-
Avoid co-mingling with heavy metal waste.[8]
2. Chemical Inactivation (Quenching) of Aqueous Azide Waste:
-
For aqueous solutions containing the azide compound, chemical neutralization is required.[5] A common method involves the use of nitrous acid.
-
Prepare a 20% aqueous solution of sodium nitrite (B80452).
-
While stirring the aqueous azide waste in a suitable container within a fume hood, slowly add the 20% sodium nitrite solution. Use approximately 7 mL of 20% sodium nitrite for every gram of the azide compound.[6]
-
After the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic to litmus (B1172312) paper.[6] Caution: The order of addition is critical. Always add acid to the azide/nitrite mixture, not the other way around.[6] This reaction generates toxic nitric oxide gas and must be performed in a well-ventilated fume hood.[6]
-
Allow the reaction to proceed for at least two hours to ensure complete neutralization of the azide.
3. Final Disposal:
-
Once the quenching process is complete, the neutralized solution can be disposed of as hazardous aqueous waste, in accordance with institutional and local Environmental Health & Safety (EHS) guidelines.[5]
-
Solid waste contaminated with this compound should be collected separately and disposed of through your institution's chemical waste program.[8]
-
For larger quantities or if you are unsure about the procedure, consulting with a licensed hazardous waste disposal company is the safest option.[7]
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| Waste Container Material | Polypropylene or Polyethylene (non-metallic) | [5] |
| Incompatible Waste Streams | Acidic wastes, Heavy metal wastes, Halogenated solvents | [8] |
| Quenching Reagent (Aqueous Waste) | 20% Sodium Nitrite Solution | [6] |
| Volume of Quenching Reagent | ~7 mL of 20% Sodium Nitrite per gram of azide compound | [6] |
| Acidification Reagent | 20% Sulfuric Acid Solution | [6] |
| Reaction Time for Quenching | Minimum of 2 hours | N/A |
| PPE Requirement | Safety goggles, lab coat, chemical-resistant gloves | [9] |
| Work Environment | Certified Chemical Fume Hood | [5] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
This information is intended to provide guidance for trained laboratory personnel. Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for any chemical before handling and disposal. If an accidental spill occurs, notify your institution's Environmental Health & Safety (EHS) office immediately.[9]
References
- 1. This compound, ADC linker, 2356229-77-9 | BroadPharm [broadpharm.com]
- 2. Purchase Directly from Val-Cit-PAB | China Val-Cit-PAB Supplies [liwei-peptide.com]
- 4. Azido-PEG8-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
Essential Safety and Logistical Information for Handling Azido-PEG8-Amido-Val-Cit-PAB
Researchers, scientists, and drug development professionals handling Azido-PEG8-Amido-Val-Cit-PAB must adhere to stringent safety protocols due to the compound's inherent hazards. This molecule contains an azide (B81097) group, which can be explosive, and a Val-Cit-PAB linker, commonly used in Antibody-Drug Conjugates (ADCs) to attach cytotoxic payloads.[1][2][3][4][5][6] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure through skin contact, inhalation, or accidental ingestion.[7][8]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves tested for resistance to chemotherapy drugs (ASTM D6978).[9] | Provides a robust barrier against skin absorption. The inner glove remains uncontaminated for handling clean items. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[9] | Protects skin and clothing from splashes and contamination. |
| Eye Protection | Safety goggles or a full-face shield.[7] | Protects eyes from splashes of the compound or solvents. |
| Respiratory Protection | A surgical N-95 respirator should be used, especially when handling the compound as a powder or if there is a risk of aerosolization.[8][10] | Prevents inhalation of airborne particles. |
| Additional PPE | Disposable armlets (sleeve covers) and a plastic apron can provide extra protection.[11] | Offers an additional layer of protection for high-risk procedures. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13]
-
Preparation : Before starting, ensure the work area inside the chemical fume hood is clean and decontaminated. Line the work surface with absorbent paper.[13] Gather all necessary equipment and reagents.
-
Personal Protective Equipment : Don the required PPE as specified in the table above, ensuring a proper fit.
-
Weighing and Reconstitution :
-
If handling the solid compound, carefully weigh the required amount using non-metallic (e.g., plastic or ceramic) spatulas to avoid the formation of explosive metal azides.[12][13][14][15]
-
Minimize the creation of dust.
-
When reconstituting, slowly add the recommended solvent (e.g., DMSO, DMF) to the solid to avoid splashing.[2][3]
-
-
Reaction Setup : If using in a reaction, ensure all glassware is free of cracks and ground glass joints are handled with care to avoid friction that could detonate the azide.[13][15] Avoid mixing with incompatible materials such as acids, heavy metals, and halogenated solvents (e.g., dichloromethane, chloroform).[12][14][15]
-
Post-Procedure : After handling, wipe down the work surface with an appropriate decontamination solution. All contaminated disposable materials should be placed in a designated hazardous waste container.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[16][17] Azide-containing waste should be kept in a separate container from other chemical waste streams.[13][14]
-
Incompatible Waste : Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[12][14] Also, avoid mixing with heavy metal waste.
-
Deactivation (Optional, follow institutional guidelines) : For dilute solutions, some protocols allow for the deactivation of the azide group by reaction with nitrous acid, though this must be done with extreme caution in a fume hood.[12] However, it is generally recommended to dispose of all azide-containing materials as hazardous waste through your institution's environmental health and safety (EHS) department.[12]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[16] Do not pour any waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[12]
Visualized Workflows
Caption: Step-by-step workflow for safely handling this compound.
Caption: Logical flow for the proper disposal of waste containing the compound.
References
- 1. This compound, ADC linker, 2356229-77-9 | BroadPharm [broadpharm.com]
- 2. Azido-PEG8-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]
- 3. Azido-PEG8-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 4. This compound | NanoAxis LLC [nanoaxisllc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ipservices.care [ipservices.care]
- 8. gerpac.eu [gerpac.eu]
- 9. ohsinsider.com [ohsinsider.com]
- 10. england.nhs.uk [england.nhs.uk]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. benchchem.com [benchchem.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
